Product packaging for Ac-YVAD-FMK(Cat. No.:)

Ac-YVAD-FMK

Cat. No.: B12369809
M. Wt: 524.5 g/mol
InChI Key: YEUFRYDFUGIZNM-DGJUNBOTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-YVAD-FMK is a potent, cell-permeable, and irreversible tetrapeptide inhibitor that specifically targets caspase-1 (Interleukin-1β Converting Enzyme, or ICE). Its design is based on the cleavage site of caspase-1 within the pro-IL-1β substrate. This compound acts as a critical pharmacological tool for studying inflammasome biology, as it effectively blocks the proteolytic activation of caspase-1. By inhibiting caspase-1, this compound prevents the maturation of key pro-inflammatory cytokines such as IL-1β and IL-18, and also suppresses Gasdermin D (GSDMD)-mediated pyroptosis, a pro-inflammatory form of cell death. In research settings, this compound has demonstrated significant value in dissecting the role of the caspase-1/inflammasome/IL-1β axis in various models of human disease. Studies have shown its efficacy in reducing neurodegeneration in experimental cerebral ischemia, where it provided long-lasting neuroprotection by attenuating both apoptotic and inflammatory mechanisms . It has also been applied in inflammasome assays in human whole blood, where pre-treatment is essential for achieving marked decreases in IL-1β production, highlighting the rapid response of this pathway . Furthermore, its use has been explored in oncological research to reverse caspase-1-mediated pyroptosis in hepatocellular carcinoma and to abrogate AIM2-mediated anti-tumor effects in renal cancer . When used in cellular assays, pre-treatment with this compound prior to stimulation is often required for effective pathway blockade. The inhibitor is typically reconstituted in DMSO and used within a specific concentration range for in vitro experiments. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33FN4O8 B12369809 Ac-YVAD-FMK

Properties

Molecular Formula

C24H33FN4O8

Molecular Weight

524.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1

InChI Key

YEUFRYDFUGIZNM-DGJUNBOTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-YVAD-FMK: A Technical Guide to its Role in Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroptosis is a lytic and inflammatory form of programmed cell death initiated by inflammasomes and executed by caspases and the gasdermin family of proteins. A key mediator of the canonical pyroptosis pathway is Caspase-1. Its activation leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Ac-YVAD-FMK is a synthetic, cell-permeable, and irreversible inhibitor of caspase-1. By mimicking the caspase-1 cleavage site in pro-IL-1β, it covalently binds to the active site of caspase-1, thereby preventing the downstream events of pyroptosis. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its inhibitory effects, and quantitative data on its efficacy.

The Core Mechanism: How this compound Prevents Pyroptosis

Pyroptosis is a critical component of the innate immune response, but its dysregulation is implicated in various inflammatory diseases. The canonical pathway is initiated by the assembly of an inflammasome complex in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This complex recruits and activates pro-caspase-1.

Activated caspase-1 is a cysteine protease with a specific substrate preference for tetrapeptide sequences, most notably Tyr-Val-Ala-Asp (YVAD). Its two primary substrates in the pyroptotic pathway are pro-IL-1β and GSDMD.

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a potent and specific inhibitor of caspase-1. Its mechanism of action is rooted in its design as a peptide mimetic:

  • Competitive Binding: The YVAD sequence in this compound mimics the caspase-1 cleavage site in its natural substrates. This allows the inhibitor to specifically target and bind to the active site of caspase-1.

  • Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1. This irreversible binding permanently inactivates the enzyme.

By inactivating caspase-1, this compound effectively blocks the key downstream events of pyroptosis:

  • Inhibition of GSDMD Cleavage: Inactive caspase-1 cannot cleave GSDMD. This prevents the release of the N-terminal fragment of GSDMD (GSDMD-NT), which is responsible for forming pores in the plasma membrane.

  • Prevention of Cytokine Maturation: The processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is inhibited.

The net result is the suppression of cell lysis and the release of pro-inflammatory cytokines, thereby preventing pyroptosis.

Signaling Pathway Diagram

pyroptosis_inhibition Canonical Pyroptosis Pathway and Inhibition by this compound cluster_stimuli Stimuli cluster_inflammasome Inflammasome Activation cluster_execution Pyroptosis Execution PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProGSDMD Pro-Gasdermin D Casp1->ProGSDMD Cleavage ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleavage GSDMD_N GSDMD-N Fragment ProGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Lysis Cell Lysis (Pyroptosis) Pore->Lysis Release Cytokine Release Pore->Release Mediates IL1b Mature IL-1β / IL-18 ProIL1b->IL1b IL1b->Release AcYVADFMK This compound AcYVADFMK->Casp1 Irreversible Inhibition

Caption: Canonical pyroptosis pathway and its inhibition by this compound.

Quantitative Data on this compound Efficacy

The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) for caspase-1 and its dose-dependent effects on the hallmarks of pyroptosis.

ParameterValueCell Type/SystemReference
Caspase-1 Inhibition
% Inhibition91%Rat brain homogenates[1]
Concentration500 nM
Pyroptosis Inhibition (LDH Release)
% Reduction in LDH ReleaseDose-dependentU937 macrophages[2]
Concentration25 µM
IL-1β Release Inhibition
% Reduction in IL-1βDose-dependentActivated microglia[3]
Concentration40 µM, 80 µM

Note: The provided data for pyroptosis and IL-1β inhibition are from studies using Ac-YVAD-CMK, a closely related chloromethylketone analog of this compound. The inhibitory mechanisms and effective concentrations are comparable.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on pyroptosis.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest (e.g., macrophages)

  • Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • 96-well black, flat-bottom plates

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-YVAD-AFC)

  • Reaction buffer (e.g., 200 mM HEPES, pH 7.5, 20% glycerol)

  • DTT (1M stock)

  • Fluorometer

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at the desired density in a multi-well plate.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

    • Induce pyroptosis using a suitable stimulus (e.g., prime with LPS (1 µg/mL) for 4 hours, followed by Nigericin (10 µM) for 30-60 minutes).

  • Cell Lysis:

    • Collect cell culture supernatants for other assays (LDH, ELISA).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 15-30 minutes.

    • Centrifuge the lysates at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Enzymatic Reaction:

    • In a 96-well black plate, prepare the reaction mixture per well:

      • Caspase-1 substrate (to a final concentration of 50 µM)

      • PBS

      • 2x Reaction buffer

      • 1M DTT (to a final concentration of 10 mM)

    • Add 25 µL of cell lysate to each well containing the reaction mixture.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a fluorometer with excitation/emission wavelengths appropriate for the substrate (e.g., 400/505 nm for AFC, 380/460 nm for AMC).[4][5][6]

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant as a measure of cell lysis.

Materials:

  • Cell culture supernatants from the experiment described in 3.1.

  • LDH assay kit (commercially available) or home-made reagents.

  • 96-well clear, flat-bottom plate.

  • Spectrophotometer.

Protocol:

  • Sample Preparation:

    • After inducing pyroptosis, centrifuge the cell culture plate at 500 x g for 5 minutes to pellet cells and debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Procedure (using a commercial kit):

    • Follow the manufacturer's instructions. Typically, this involves adding a substrate/dye solution to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Add a stop solution provided in the kit.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.

  • Data Analysis:

    • Include controls for background (medium only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance - Background Absorbance)] * 100[7]

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of mature IL-1β released into the cell culture supernatant.

Materials:

  • Cell culture supernatants from the experiment described in 3.1.

  • IL-1β ELISA kit (commercially available).

  • 96-well ELISA plate.

  • Wash buffer.

  • Recombinant IL-1β standard.

  • Detection antibody (biotinylated).

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution.

  • Microplate reader.

Protocol (general steps for a sandwich ELISA):

  • Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add TMB substrate.

  • Measurement:

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-1β.

    • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Western Blot for GSDMD Cleavage

This technique visualizes the cleavage of full-length GSDMD into its N-terminal fragment, a direct indicator of caspase-1 activity.

Materials:

  • Cell lysates and supernatants from the experiment described in 3.1.

  • SDS-PAGE gels.

  • Transfer membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Precipitation from Supernatant (optional but recommended):

    • To detect secreted GSDMD-N, precipitate proteins from the cell culture supernatant using methods like methanol/chloroform precipitation.

  • Sample Preparation:

    • Combine cell lysates (and precipitated supernatant proteins) with Laemmli buffer and boil.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary anti-GSDMD antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. A decrease in the band for full-length GSDMD (~53 kDa) and the appearance of a band for the N-terminal fragment (~31 kDa) indicate cleavage.[8][9]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Assessing this compound Inhibition of Pyroptosis cluster_cell_prep 1. Cell Preparation and Treatment cluster_sample_collection 2. Sample Collection cluster_assays 3. Downstream Assays PlateCells Plate Cells AddInhibitor Add this compound (or vehicle) PlateCells->AddInhibitor AddStimulus Induce Pyroptosis (e.g., LPS + Nigericin) AddInhibitor->AddStimulus Centrifuge Centrifuge Plate AddStimulus->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LyseCells Lyse Cells Centrifuge->LyseCells LDH LDH Assay (Cell Lysis) CollectSupernatant->LDH ELISA IL-1β ELISA (Cytokine Release) CollectSupernatant->ELISA CaspaseAssay Caspase-1 Activity Assay LyseCells->CaspaseAssay Western Western Blot (GSDMD Cleavage) LyseCells->Western

Caption: Workflow for evaluating this compound's effect on pyroptosis.

Conclusion

This compound is an invaluable tool for studying the canonical pyroptosis pathway. Its high specificity and irreversible mechanism of action make it a reliable inhibitor of caspase-1. By preventing GSDMD cleavage and pro-inflammatory cytokine maturation, this compound effectively abrogates pyroptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of caspase-1 in various biological processes and to explore the therapeutic potential of inhibiting pyroptosis in inflammatory diseases.

References

A-Z Guide to Ac-YVAD-FMK: Structure, Activity, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible caspase-1 inhibitor, Ac-YVAD-FMK. We will delve into its structure-activity relationship (SAR), mechanism of action, and role in modulating inflammatory pathways. This document also includes detailed experimental protocols and quantitative data to support researchers in their study of this critical tool for inflammation and apoptosis research.

Introduction to this compound

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response. It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][3] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), a key step in inducing pyroptosis, a pro-inflammatory form of programmed cell death.[1][4] Given its central role in inflammation, the inhibition of caspase-1 by this compound provides a powerful tool to study and potentially mitigate inflammatory diseases.[5][6]

Mechanism of Action

This compound functions as an irreversible inhibitor by mimicking the natural substrate of caspase-1. The tetrapeptide sequence (YVAD) is specifically recognized by the active site of caspase-1.[1] The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. This targeted inhibition effectively blocks the downstream events of caspase-1 activation, including cytokine maturation and pyroptosis.

Structure-Activity Relationship (SAR) of this compound

The efficacy and selectivity of this compound are determined by the specific contributions of its three key components: the N-terminal acetyl group, the tetrapeptide recognition sequence, and the C-terminal fluoromethylketone reactive group.

  • N-terminal Acetyl (Ac) Group: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability in cellular and in vivo models. This modification is crucial for maintaining the inhibitor's concentration and prolonging its inhibitory effect.

  • Tetrapeptide Sequence (Tyr-Val-Ala-Asp): This sequence is based on the cleavage site in pro-IL-1β and is highly specific for caspase-1.[1] The specificity of this sequence is a primary determinant of the inhibitor's selectivity for caspase-1 over other caspases. While this compound is a potent caspase-1 inhibitor, it can also weakly inhibit other caspases, such as human caspase-4 and caspase-5.[1]

  • Fluoromethylketone (FMK) Group: The FMK group is an electrophilic "warhead" that irreversibly binds to the catalytic cysteine of the caspase. This covalent modification is essential for the inhibitor's irreversible nature, ensuring a sustained blockade of caspase-1 activity.

Quantitative Inhibitory Data

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for various caspase inhibitors, highlighting the selectivity of this compound for caspase-1.

InhibitorTarget Caspase(s)IC50 ValueReference
Ac-YVAD-CMKCaspase-1Potent Inhibition[7]
Z-VAD-FMKPan-caspase (except Caspase-2)Low to mid-nanomolar[8][9]
VX-765Caspase-1530 nM[9]
Ac-LESD-CMKCaspase-850 nM[9]
Ac-FLTD-CMKCaspase-13.36 µM[9]

Note: Specific IC50 values for this compound can vary depending on the assay conditions.

Signaling Pathway Involvement: The Inflammasome

This compound is a key tool for studying the inflammasome pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] This assembly leads to the activation of caspase-1, which then triggers downstream inflammatory responses.[4][10]

Inflammasome_Pathway cluster_cell Macrophage PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves AcYVAD This compound AcYVAD->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Extracellular Signaling IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation Extracellular Signaling GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Secretion Cytokine Secretion GSDMD_N->Secretion

Caption: Inflammasome signaling pathway and the inhibitory action of this compound on Caspase-1.

Experimental Protocols

This protocol provides a method for quantifying caspase-1 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-1 Substrate (Ac-YVAD-AFC or Ac-YVAD-pNA)[3]

  • This compound (for inhibitor control)

  • 96-well black microplate

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation:

    • Induce apoptosis or inflammasome activation in your cell line of choice.

    • Harvest cells (2-5 x 10^6) and pellet by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of cell lysate.

    • For inhibitor controls, pre-incubate the lysate with this compound (final concentration 10-50 µM) for 30 minutes on ice.

    • Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well.[11]

    • Add 5 µL of the caspase-1 substrate (e.g., 1 mM Ac-YVAD-AFC) to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC-based substrates.[12] For pNA-based substrates, measure absorbance at 405 nm.[3]

  • Data Analysis:

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence/absorbance of the treated samples to the untreated controls.

The following diagram illustrates a typical workflow for screening potential caspase-1 inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., THP-1 monocytes) priming Priming Step (e.g., LPS treatment) start->priming treatment Treatment with Test Compounds (including this compound control) priming->treatment activation Inflammasome Activation (e.g., Nigericin, ATP) treatment->activation harvest Harvest Supernatants and Cell Lysates activation->harvest caspase_assay Caspase-1 Activity Assay (Fluorometric/Luminescent) harvest->caspase_assay elisa IL-1β / IL-18 ELISA harvest->elisa pyroptosis_assay Pyroptosis Assay (LDH release) harvest->pyroptosis_assay analysis Data Analysis and Hit Identification caspase_assay->analysis elisa->analysis pyroptosis_assay->analysis end End analysis->end

Caption: A generalized workflow for screening and validating Caspase-1 inhibitors in a cell-based model.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of the inflammasome and pyroptosis. Its well-defined structure-activity relationship, potent and selective inhibition of caspase-1, and irreversible mechanism of action make it a gold standard for dissecting the role of this critical enzyme in health and disease. The experimental protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of our understanding of inflammatory processes and the development of novel therapeutics.

References

The Discovery and Development of Ac-YVAD-FMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone (Ac-YVAD-FMK) is a highly selective, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. Also known as IL-1 converting enzyme (ICE), caspase-1 is a cysteine protease responsible for the cleavage and activation of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as the pore-forming protein Gasdermin D (GSDMD), which executes a lytic, pro-inflammatory form of cell death called pyroptosis.[1][2] The development of this compound has provided researchers with a critical tool to dissect the intricate signaling pathways governed by caspase-1 and to explore the therapeutic potential of inhibiting this enzyme in a host of inflammatory diseases.

Discovery and Rational Design

The development of specific caspase inhibitors was a pivotal advancement in the study of apoptosis and inflammation.[3] The design of this compound is a prime example of rational drug design, based on the substrate specificity of its target enzyme, caspase-1.

  • Substrate Specificity: Early research identified the optimal cleavage sequence for caspase-1 as the tetrapeptide motif Tyrosine-Valine-Alanine-Aspartic acid (YVAD).[2] Caspase-1 recognizes this sequence in its natural substrates, such as pro-IL-1β, which contains a similar YVHD sequence at its cleavage site.[2][4]

  • Chemical Structure: this compound is a synthetic peptide that mimics this recognition sequence. It consists of:

    • An N-terminal acetyl (Ac) group to enhance cell permeability.[5]

    • The YVAD peptide sequence for specific targeting of the caspase-1 active site.

    • A C-terminal fluoromethylketone (FMK) group, which acts as a reactive "warhead."[6]

This strategic design allows the molecule to enter cells, be recognized by active caspase-1, and then irreversibly bind to it, effectively neutralizing its enzymatic activity. It is considered a more specific inhibitor for caspase-1 compared to broad-spectrum pan-caspase inhibitors like Z-VAD-FMK, which can block a wider range of caspases involved in apoptosis.[7][8]

Mechanism of Irreversible Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue within the active site of caspase-1.[8]

  • Recognition and Binding: The YVAD peptide portion of the inhibitor fits into the substrate-binding pocket of the active caspase-1 enzyme.

  • Covalent Modification: The fluoromethylketone group then reacts with the thiol group of the catalytic cysteine residue in the caspase-1 active site.

  • Irreversible Inactivation: This reaction forms a stable thioether bond, permanently inactivating the enzyme.

This irreversible binding prevents caspase-1 from processing its downstream substrates, thereby blocking cytokine maturation and pyroptotic cell death.

cluster_0 Mechanism of this compound Inhibition caspase Active Caspase-1 (with catalytic Cysteine) complex Caspase-1 :: this compound (Initial Binding) caspase->complex inhibitor This compound inhibitor->complex 1. Recognition of YVAD sequence inactive Irreversibly Inactivated Caspase-1 complex->inactive 2. Covalent bond formation (FMK group + Cysteine)

Caption: Irreversible inhibition of Caspase-1 by this compound.

Role in the Inflammasome Signaling Pathway

This compound is a cornerstone tool for studying the inflammasome, a multi-protein complex that activates caspase-1 in response to pathogens and cellular danger signals.[7] The NLRP3 inflammasome is one of the most well-characterized of these complexes.

Canonical NLRP3 Inflammasome Activation:

  • Priming (Signal 1): A primary signal, often from Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), induces the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[9]

  • Caspase-1 Activation: Proximity-induced autoproteolysis within the assembled inflammasome leads to the activation of caspase-1.[1][10]

  • Substrate Cleavage: Active caspase-1 then cleaves its substrates:

    • Pro-IL-1β and Pro-IL-18: Cleaved into their mature, secretable forms, which are potent inflammatory mediators.[1]

    • Gasdermin D (GSDMD): Cleaved to release its N-terminal domain, which oligomerizes and forms pores in the cell membrane.[2]

  • Inflammatory Outcomes: The GSDMD pores allow for the release of mature IL-1β and IL-18 and ultimately lead to pyroptotic cell death.[2]

This compound directly intervenes at step 4 by inhibiting active caspase-1, thereby preventing all subsequent downstream events.

cluster_pathway NLRP3 Inflammasome Pathway signal1 Signal 1 (e.g., LPS) nfkb NF-κB Activation signal1->nfkb transcription Transcription nfkb->transcription pro_il1b pro-IL-1β & NLRP3 transcription->pro_il1b signal2 Signal 2 (e.g., ATP, Nigericin) assembly Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) signal2->assembly casp1 Active Caspase-1 assembly->casp1 Autocatalysis pro_casp1 pro-caspase-1 pro_casp1->assembly pro_gsdmd pro-GSDMD casp1->pro_gsdmd Cleavage pro_cytokines pro-IL-1β pro-IL-18 casp1->pro_cytokines Cleavage inhibitor This compound inhibitor->casp1 gsdmd_n GSDMD-N pro_gsdmd->gsdmd_n pyroptosis Pyroptosis gsdmd_n->pyroptosis Pore formation secretion Cytokine Secretion gsdmd_n->secretion Pore formation enables cytokines Mature IL-1β Mature IL-18 pro_cytokines->cytokines cytokines->secretion

Caption: this compound blocks the NLRP3 inflammasome pathway by inhibiting Caspase-1.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified in numerous studies. Below are representative data summarizing its inhibitory potential and effects in experimental models.

Table 1: Inhibitory Potency of this compound against Various Caspases Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data are compiled from various sources and experimental conditions may differ.

Caspase TargetReported IC50 ValueSelectivity NoteReference
Caspase-1 (ICE)3.36 µM - 5.67 µMPrimary Target[11]
Caspase-3Weakly InhibitedSignificantly less potent than against Caspase-1.[12]
Caspase-4Weakly InhibitedAc-YVAD-cmk is a weak inhibitor of caspase-4.[2]
Caspase-5Weakly InhibitedAc-YVAD-cmk is a weak inhibitor of caspase-5.[2]
Caspase-8Weakly InhibitedSignificantly less potent than against Caspase-1.[11]

Table 2: In Vitro and In Vivo Effects of this compound Treatment Note: This table summarizes the observed effects of this compound in various experimental settings.

Experimental ModelTreatmentOutcomeQuantitative EffectReference
Permanent Middle Cerebral Artery Occlusion (Rat)Ac-YVAD-cmk (300 ng/rat, i.c.v.)NeuroprotectionInfarct volume reduced by ~35% at 24 hr.[12]
Reduction of Caspase ActivityCaspase-1 activity reduced by ~96% at 24 hr.[12]
Reduction of CytokinesBrain IL-1β levels reduced by ~60% at 24 hr.[12]
Sepsis-induced Acute Kidney Injury (Mouse)Ac-YVAD-cmk (resuscitation fluid)Reduced Inflammatory CytokinesSignificant decrease in serum IL-1β, IL-18, TNF-α, and IL-6.[13]
Reduced Inflammasome ProteinsSignificant decrease in renal Caspase-1, NLRP1, IL-1β, and IL-18.[13]
Cold-Restraint Stress Gastric Injury (Mouse)Ac-YVAD-cmk (12.5 µmol/kg)Reduced Inflammatory CytokinesSignificant decrease in TNF-α, IL-1β, IL-6, and IL-18.[14][15]
Reduced ApoptosisSignificant reduction in cleaved caspase-3 and Bax expression.[14]

Key Experimental Protocols

This compound is used in a variety of assays to probe inflammasome function. Below are detailed methodologies for key experiments.

Protocol: Caspase-1 Activity Assay using Fluorogenic Substrate

This assay measures the enzymatic activity of caspase-1 in cell lysates by monitoring the cleavage of a specific fluorogenic substrate, such as Ac-YVAD-AMC.

Materials:

  • Cells treated with inflammasome activators +/- this compound.

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 10 mM DTT).

  • Caspase-1 Substrate: Ac-YVAD-AMC (10 mM stock in DMSO).

  • 96-well black microplate.

  • Fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

Methodology:

  • Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with Caspase Assay Buffer to 90 µL.

  • Substrate Addition: Add 10 µL of Ac-YVAD-AMC to each well to a final concentration of 50-100 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence corresponds to the amount of cleaved AMC, indicating caspase-1 activity.

Protocol: Western Blot for GSDMD Cleavage and IL-1β Processing

This protocol allows for the visualization of caspase-1 substrate cleavage.

Materials:

  • Cells treated with inflammasome activators +/- this compound.

  • RIPA Buffer with protease inhibitors.

  • SDS-PAGE gels and transfer apparatus.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Anti-GSDMD, Anti-IL-1β (recognizing the cleaved p17 fragment), Anti-Caspase-1 (recognizing the cleaved p20 subunit), Anti-Actin or Anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Methodology:

  • Sample Preparation:

    • Supernatant: Collect the cell culture supernatant. Concentrate proteins if necessary (e.g., using methanol/chloroform precipitation) to detect secreted IL-1β.

    • Lysate: Lyse the cell pellet using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from lysates and an equal volume of supernatant onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane 3 times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of cleaved fragments (e.g., Caspase-1 p20, IL-1β p17, GSDMD-N p30) in stimulated samples and their reduction in this compound-treated samples.

cluster_workflow General Experimental Workflow cells Cell Culture (e.g., Macrophages) pretreat Pre-treatment cells->pretreat stim Inflammasome Stimulation (e.g., LPS + Nigericin) pretreat->stim This compound or Vehicle harvest Harvest Supernatant & Cell Lysate stim->harvest sup Supernatant harvest->sup lys Lysate harvest->lys elisa ELISA (IL-1β, IL-18) sup->elisa ldh LDH Assay (Pyroptosis) sup->ldh wb_lys Western Blot (Cleaved Casp-1, GSDMD) lys->wb_lys casp_assay Caspase-1 Activity Assay lys->casp_assay

Caption: Workflow for assessing this compound's effect on inflammasome activation.

Conclusion

This compound has been an indispensable chemical tool for cellular and molecular biology. Its high selectivity and irreversible mechanism of action have allowed for the precise interrogation of caspase-1's role in health and disease. From elucidating the fundamental mechanisms of inflammasome activation and pyroptosis to demonstrating the therapeutic potential of caspase-1 inhibition in preclinical models of stroke, sepsis, and inflammatory disorders, this compound continues to be a vital reagent for researchers in immunology, neuroscience, and drug development.

References

Downstream Signaling of Ac-YVAD-FMK Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling consequences of inhibiting caspase-1 with Ac-YVAD-FMK, a potent and irreversible inhibitor. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the involved pathways.

Introduction to this compound and Caspase-1

This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[2] It functions downstream of multi-protein complexes called inflammasomes, which assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4]

The primary role of activated caspase-1 is to cleave the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][3] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory cell death known as pyroptosis.[2] By inhibiting caspase-1, this compound effectively blocks these downstream events, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[5][6]

The Inflammasome and Caspase-1 Activation Pathway

The activation of caspase-1 is tightly regulated and initiated by the assembly of an inflammasome complex. This process is often described as a two-signal model.

  • Signal 1 (Priming): This signal, typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the nuclear factor-κB (NF-κB) mediated transcription of pro-IL-1β and NLRP3, a key component of one of the most well-characterized inflammasomes.[7][8]

  • Signal 2 (Activation): A variety of stimuli, including ATP, crystalline substances, and microbial toxins, can trigger the assembly of the NLRP3 inflammasome.[4] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.[4]

This compound intervenes after the inflammasome has assembled and caspase-1 has been activated, directly inhibiting its enzymatic activity.

G PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 NLRP3_inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) PAMPs_DAMPs->NLRP3_inflammasome Signal 2 NFkB NF-κB Activation TLR->NFkB pro_IL1b_NLRP3_transcription Transcription of pro-IL-1β and NLRP3 NFkB->pro_IL1b_NLRP3_transcription pro_IL1b_NLRP3_transcription->NLRP3_inflammasome Priming active_caspase1 Active Caspase-1 NLRP3_inflammasome->active_caspase1 Activation pro_caspase1 pro-caspase-1 pro_IL1b pro-IL-1β active_caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 active_caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) active_caspase1->GSDMD Cleavage AcYVADFMK This compound AcYVADFMK->active_caspase1 Inhibition mature_IL1b Mature IL-1β pro_IL1b->mature_IL1b secretion Cytokine Secretion mature_IL1b->secretion mature_IL18 Mature IL-18 pro_IL18->mature_IL18 mature_IL18->secretion GSDMD_N GSDMD-N GSDMD->GSDMD_N pyroptosis Pyroptosis (Pro-inflammatory Cell Death) GSDMD_N->pyroptosis

Diagram 1: Inflammasome signaling and this compound inhibition.

Downstream Consequences of this compound Inhibition

The inhibition of caspase-1 by this compound leads to several measurable downstream effects, primarily the reduction of inflammation and prevention of pyroptotic cell death.

Inhibition of Pro-inflammatory Cytokine Maturation

This compound effectively blocks the processing of pro-IL-1β and pro-IL-18, leading to a significant reduction in the levels of their mature, secreted forms.[9][10] This has been demonstrated in various experimental models.

Table 1: Effect of this compound on Cytokine Levels

Model System Treatment Cytokine Measured Observed Effect Reference
LPS-stimulated whole bloodPre-treatment with Ac-YVAD-cmkIL-1βPronounced decrease in secretion[3]
Cold-restraint stress in miceAc-YVAD-CMK pre-treatmentIL-1β, IL-18, TNF-α, IL-6Significant decrease in serum levels[5][11]
Sepsis-induced acute kidney injury in miceAc-YVAD-CMK treatmentIL-1β, IL-18, TNF-α, IL-6Significant reduction in serum levels[9]
Intracerebral hemorrhage in miceAc-YVAD-cmk treatmentIL-1β, IL-18Significant decrease in protein levels[10]
Sevoflurane-induced cognitive dysfunction in aged miceAc-YVAD-cmk pre-treatmentIL-1β, IL-18Reduced expression in the hippocampus[12]
Prevention of Pyroptosis

By preventing the cleavage of GSDMD, this compound inhibits the formation of membrane pores and subsequent pyroptotic cell death.[6][9] This has been shown to be protective in various disease models.

Table 2: Effect of this compound on Pyroptosis and Cell Viability

Model System Treatment Endpoint Measured Observed Effect Reference
LPS-induced acute lung injury in miceAc-YVAD-CMK pre-treatmentAlveolar macrophage pyroptosisInhibition of pyroptotic cell death[6]
Sepsis-induced acute kidney injury in miceAc-YVAD-CMK treatmentGSDMD expression in renal tissueSignificant reduction in GSDMD expression[9]
Intracerebral hemorrhage in miceAc-YVAD-CMK administrationPyroptosisAttenuation of pyroptotic cell death[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are representative protocols for key experiments.

In Vitro Caspase-1 Inhibition Assay

This assay measures the direct inhibitory effect of this compound on caspase-1 activity using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare Caspase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS).[14]

    • Reconstitute recombinant human Caspase-1 enzyme in assay buffer to a working concentration (e.g., 50 nM).[14]

    • Prepare the fluorogenic substrate Ac-YVAD-AFC in assay buffer to a working concentration (e.g., 5 µM).[14]

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted this compound or vehicle control (DMSO).

    • Add the diluted Caspase-1 enzyme to each well.

    • Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the Caspase-1 substrate to all wells.

    • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15]

    • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

G start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents add_inhibitor Add this compound/ Vehicle to 96-well Plate prepare_reagents->add_inhibitor add_enzyme Add Caspase-1 Enzyme add_inhibitor->add_enzyme incubate Incubate at RT (e.g., 30 min) add_enzyme->incubate add_substrate Add Fluorogenic Substrate (Ac-YVAD-AFC) incubate->add_substrate read_fluorescence Measure Fluorescence (Ex: 400nm, Em: 505nm) add_substrate->read_fluorescence calculate_rate Calculate Reaction Rate read_fluorescence->calculate_rate determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50 end End calculate_ic50->end

Diagram 2: Workflow for in vitro caspase-1 inhibition assay.
Cellular IL-1β Release Assay (ELISA)

This protocol describes the measurement of IL-1β released from cultured cells following inflammasome activation and treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., mouse bone marrow-derived macrophages or human THP-1 monocytes) in a 24-well plate and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to induce pro-IL-1β expression.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.[3]

    • Induce inflammasome activation with a Signal 2 stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a defined period (e.g., 1 hour).

  • Sample Collection and ELISA:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Perform an enzyme-linked immunosorbent assay (ELISA) for mature IL-1β according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody for IL-1β.

      • Adding the collected supernatants and standards to the wells.

      • Incubating and washing the plate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing the plate.

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the IL-1β standard.

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

    • Compare the IL-1β levels in this compound-treated samples to the vehicle-treated controls.

Western Blotting for Caspase-1 Cleavage and GSDMD

This method is used to visualize the inhibition of caspase-1 auto-cleavage and GSDMD cleavage.

  • Cell Lysis and Protein Quantification:

    • Following cell treatment as described in 4.2.1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Collect the cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands to quantify the relative expression levels.

    • Normalize the expression of the target proteins to the loading control.

    • Compare the levels of cleaved caspase-1 and GSDMD in this compound-treated samples to the controls.

Conclusion

This compound is a powerful tool for dissecting the downstream signaling pathways of caspase-1. Its ability to potently and specifically inhibit this key inflammatory enzyme allows for the detailed investigation of IL-1β and IL-18 processing, as well as pyroptotic cell death. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound in various experimental systems. A thorough understanding of the downstream consequences of caspase-1 inhibition is essential for advancing our knowledge of inflammatory diseases and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: Ac-YVAD-FMK Administration in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is significantly mediated by caspases, a family of cysteine proteases. Caspase-1, in particular, plays a pivotal role in the innate immune response by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and by inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, caspase-1 has emerged as a promising therapeutic target for sepsis. Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, and its administration in preclinical models of sepsis has been investigated to explore its therapeutic potential.[1] This document provides detailed application notes and protocols for the administration of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis, a gold standard for preclinical sepsis research.[2]

Mechanism of Action of this compound

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[1] It irreversibly binds to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition blocks the maturation and secretion of IL-1β and IL-18, key mediators of the inflammatory response in sepsis.[1] Furthermore, by inhibiting caspase-1, this compound can prevent pyroptosis, a pro-inflammatory form of cell death that contributes to tissue damage and organ dysfunction in sepsis.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of sepsis and related inflammatory conditions.

Table 1: Effect of Ac-YVAD-CMK on Serum Cytokine and Renal Injury Markers in a CLP Mouse Model of Sepsis-Induced Acute Kidney Injury

ParameterControl Group (Sham)CLP GroupCLP + Ac-YVAD-CMK Group
Serum Creatinine (sCr) (µmol/L) ~20~80~40#
Blood Urea Nitrogen (BUN) (mmol/L) ~10~40~20#
Serum IL-1β (pg/mL) ~50~250~150#
Serum IL-18 (pg/mL) ~100~400~250#
Serum TNF-α (pg/mL) ~50~300~200#
Serum IL-6 (pg/mL) ~20~150~80#

*Data are approximated from graphical representations in the source study.[3][4] All mice were sacrificed 24 hours after surgery.[3] *P < 0.05 compared with the Control group. #P < 0.05 compared with the CLP group.[3]

Table 2: Effect of Ac-YVAD-cmk on Survival in a Rat Model of Endotoxemia

Treatment GroupDosage (intravenous)Mortality Rate (at 8 hours)
LPS + Vehicle -83%
LPS + Ac-YVAD-cmk 1.25 µmol/kgNo significant reduction
LPS + Ac-YVAD-cmk 6.25 µmol/kgNo significant reduction
LPS + Ac-YVAD-cmk 12.5 µmol/kg33%*

*Data from a study using a rat model of LPS-induced endotoxemia, not a mouse CLP model.[5] *P < 0.05 compared with the LPS + Vehicle group.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[2]

Materials:

  • Male C57BL/6 mice (8-12 weeks old, 20-25 g)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

  • Exteriorize the cecum, taking care not to disrupt the blood supply.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecal segment.

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

  • Return the cecum to the abdominal cavity.

  • Close the peritoneum and skin with sutures or surgical clips.

  • Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.

  • Place the mouse on a heating pad during recovery from anesthesia.

  • For sham-operated control mice, perform the laparotomy and cecal exteriorization without ligation and puncture.

This compound Administration Protocol

Materials:

  • This compound (or Ac-YVAD-CMK)

  • Vehicle (e.g., sterile saline or PBS with a low percentage of DMSO)

Procedure:

  • Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be minimal to avoid toxicity.

  • Dosage and Administration Route:

    • Based on a study in a CLP mouse model of sepsis-induced acute kidney injury, Ac-YVAD-CMK was administered as part of the resuscitation fluid.[3] The solution contained 0.2 mg/mL of Ac-YVAD-CMK in saline, administered subcutaneously at a volume of 5 mL/100g body weight immediately after CLP surgery.[3]

    • In a rat model of endotoxemia, Ac-YVAD-cmk was administered intravenously 30 minutes prior to LPS injection at doses of 1.25, 6.25, and 12.5 µmol/kg.[5]

  • Timing of Administration: The timing of administration is critical. In the CLP model, administration immediately after the induction of sepsis is a common approach to target the early inflammatory response.

Assessment of Sepsis Progression and Therapeutic Efficacy

Endpoints:

  • Survival: Monitor survival rates over a period of 7-10 days.

  • Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on posture, activity, and appearance).

  • Cytokine Analysis: Collect blood samples at various time points (e.g., 6, 12, 24, 48 hours) post-CLP to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) using ELISA or multiplex assays.

  • Organ Dysfunction: At the experimental endpoint, harvest organs (e.g., kidneys, liver, lungs) for histological analysis and measurement of organ-specific injury markers (e.g., serum creatinine and BUN for kidney function).

  • Bacterial Load: Determine bacterial counts in the peritoneal fluid and blood to assess the effect on bacterial clearance.

Mandatory Visualizations

sepsis_caspase1_pathway cluster_pathogen Pathogen Recognition cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs->PRR Activates ASC ASC Adaptor PRR->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis Released during IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis Released during GSDMD->Pyroptosis Induces AcYVADFMK This compound (Inhibitor) AcYVADFMK->Casp1 Inhibits

Caption: Caspase-1 signaling pathway in sepsis and the inhibitory action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Sepsis Induction and Treatment cluster_assessment Outcome Assessment Mice C57BL/6 Mice CLP Cecal Ligation and Puncture (CLP) Mice->CLP Sham Sham Surgery Mice->Sham Treatment This compound Administration CLP->Treatment Vehicle Vehicle Administration CLP->Vehicle Sham->Vehicle Survival Survival Monitoring Treatment->Survival Cytokines Cytokine Analysis (Blood Collection) Treatment->Cytokines Organ Organ Dysfunction (Histology, Markers) Treatment->Organ Vehicle->Survival Vehicle->Cytokines Vehicle->Organ

Caption: Experimental workflow for this compound administration in a CLP mouse model of sepsis.

References

Application Notes and Protocols for Blocking Inflammasome Activation with Ac-YVAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ac-YVAD-FMK, a potent and irreversible inhibitor of caspase-1, for the experimental blockade of inflammasome activation. This document includes detailed protocols for both in vitro and in vivo applications, quantitative data on inhibitor efficacy, and visual diagrams of the relevant biological pathway and experimental workflow.

Introduction

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1. Upon activation by various stimuli, caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1. It is designed to mimic the YVAD sequence, the preferred cleavage site of caspase-1 in pro-IL-1β, thereby covalently binding to the active site of the enzyme and blocking its function.

Mechanism of Action

This compound functions as a targeted inhibitor of caspase-1 activity. The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. This targeted inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thus effectively suppressing the downstream inflammatory cascade mediated by the inflammasome.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting caspase-1 and inflammasome activation from various studies.

ParameterValueCell Type/ModelReference
IC50 for Caspase-1 Inhibition ~50 µMMyeloma and Leukemia Cells[1]
Effective In Vitro Concentration 40 µM - 100 µMTHP-1 Macrophages[2]
Effective In Vitro Concentration 50 µMBone Marrow-Derived Macrophages (BMDMs)[3]
Effective In Vivo Dose (Mouse) 50 ng - 200 ng (intracerebroventricular)Mouse Model of Intracerebral Hemorrhage[4]
Effective In Vivo Dose (Mouse) 1.25, 6.25, and 12.5 µmol/kg (intraperitoneal)Mouse Model of Acute Gastric Injury[5][6]
Effective In Vivo Dose (Rat) 300 ng (intracerebroventricular)Rat Model of Cerebral Ischemia[7]

Signaling Pathway and Inhibition Point

The following diagram illustrates the canonical inflammasome activation pathway and highlights the specific point of inhibition by this compound.

Inflammasome_Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC Adaptor PRR->ASC Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Inflammasome->Casp1 Autocatalytic Cleavage AcYVAD This compound AcYVAD->Casp1 Inhibits

Caption: Inflammasome pathway showing this compound inhibition of Caspase-1.

Experimental Workflow

The diagram below outlines the general experimental workflow for using this compound to block inflammasome activation in a cell-based assay.

Experimental_Workflow A 1. Cell Seeding (e.g., THP-1, BMDMs) B 2. Priming (Signal 1) (e.g., LPS for 3-4 hours) A->B C 3. Pre-treatment with this compound (30-60 minutes) B->C D 4. Inflammasome Activation (Signal 2) (e.g., ATP, Nigericin) C->D E 5. Incubation (Time course dependent on endpoint) D->E F 6. Sample Collection (Supernatant and/or Cell Lysate) E->F G 7. Downstream Analysis (ELISA, Western Blot, etc.) F->G

Caption: Workflow for inflammasome inhibition assay using this compound.

Experimental Protocols

Reagent Preparation and Storage
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality DMSO to create a stock solution, for example, at a concentration of 10-20 mM.

  • Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages

This protocol describes the use of this compound to inhibit the NLRP3 inflammasome in PMA-differentiated THP-1 cells, a human monocytic cell line.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β)

Procedure:

  • Cell Differentiation:

    • Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a multi-well plate.

    • Differentiate the cells into macrophages by adding PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free complete RPMI-1640 and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 macrophages by treating them with LPS at a final concentration of 1 µg/mL.[3]

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.[8]

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 40 µM, 100 µM).[2] Include a vehicle control (DMSO at the same final concentration as the inhibitor-treated wells).

    • Carefully remove the LPS-containing medium and wash the cells once with warm PBS.

    • Add the medium containing this compound or vehicle control to the respective wells.

    • Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[3]

  • Inflammasome Activation (Signal 2):

    • Prepare a stock solution of ATP in sterile PBS.

    • Add ATP directly to the wells to a final concentration of 5 mM to activate the NLRP3 inflammasome.[2]

    • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).

    • Cell lysates can also be prepared for Western blot analysis of caspase-1 cleavage.

In Vitro Protocol: Inhibition of Inflammasome in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for using this compound in primary mouse BMDMs.

Materials:

  • Bone marrow cells from mice

  • L929-conditioned medium or recombinant M-CSF

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • LPS

  • Nigericin or ATP

  • This compound stock solution (in DMSO)

  • PBS

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete DMEM supplemented with 20% L929-conditioned medium or 10-20 ng/mL recombinant M-CSF for 6-7 days to differentiate them into macrophages.

  • Priming (Signal 1):

    • Seed the differentiated BMDMs in a multi-well plate.

    • Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours.

  • Inhibitor Pre-treatment:

    • Prepare a working solution of this compound in complete DMEM (e.g., 50 µM).

    • Wash the cells and add the medium containing this compound or vehicle control.

    • Pre-incubate for 30-60 minutes.

  • Inflammasome Activation (Signal 2):

    • Activate the inflammasome by adding an appropriate stimulus, such as Nigericin (5-10 µM) or ATP (5 mM).

    • Incubate for the desired time (e.g., 30-60 minutes).

  • Sample Collection and Analysis:

    • Collect supernatants for cytokine measurement (e.g., IL-1β and IL-18 ELISA).

    • Prepare cell lysates for Western blot analysis to detect cleaved caspase-1.

In Vivo Protocol: Administration of this compound in a Mouse Model

This section provides a general guideline for the in vivo application of this compound. The exact dosage and administration route should be optimized for the specific animal model and experimental design.

Materials:

  • This compound

  • Sterile DMSO

  • Sterile PBS or saline

  • Experimental animals (e.g., mice)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of sterile DMSO.

    • Further dilute the solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Doses ranging from 1.25 to 12.5 µmol/kg have been used in mice.[5][6] Administer the solution via i.p. injection, typically 30-60 minutes before inducing the inflammatory stimulus.

    • Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, doses of 50-200 ng per mouse have been administered directly into the lateral ventricle, often 20 minutes prior to the insult.[4]

  • Induction of Inflammasome Activation:

    • Administer the inflammatory stimulus according to the established model (e.g., LPS injection, induction of cerebral hemorrhage).

  • Endpoint Analysis:

    • At the designated time points, collect tissues or serum for analysis of inflammatory markers (e.g., cytokine levels, histological analysis, Western blotting for caspase-1 activation).

Concluding Remarks

This compound is a valuable tool for investigating the role of caspase-1 and the inflammasome in various physiological and pathological processes. The protocols provided here offer a starting point for researchers. It is crucial to optimize the experimental conditions, including inhibitor concentration and incubation times, for each specific cell type and experimental model to ensure reliable and reproducible results. Always include appropriate vehicle controls to account for any effects of the solvent (DMSO).

References

Application Notes and Protocols: Ac-YVAD-FMK in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key molecular machinery driving this inflammatory response is the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 is responsible for the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and for inducing a form of inflammatory cell death known as pyroptosis.

Ac-YVAD-FMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific role of the caspase-1 pathway in neuroinflammatory processes, distinguishing its effects from other apoptotic or inflammatory cascades. These notes provide a comprehensive overview of its application, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β (YVAD).[1] This allows it to bind to the active site of caspase-1, where the fluoromethylketone (FMK) group forms a covalent bond, leading to irreversible inhibition.

By blocking caspase-1, this compound prevents:

  • Cytokine Maturation: The cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms is halted, reducing the downstream inflammatory signaling cascade.[1][2]

  • Pyroptosis: The cleavage of Gasdermin D (GSDMD) is inhibited. GSDMD cleavage is necessary for the formation of pores in the cell membrane, which leads to cell lysis and the release of cellular contents, amplifying the inflammatory response.[1][3]

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the specific point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Nigericin) NFkB NF-κB Activation (Priming Signal) PAMPs->NFkB Signal 1 Inflammasome NLRP3 Inflammasome Assembly (Activation Signal) PAMPs->Inflammasome Signal 2 NLRP3_gene Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->NLRP3_gene NLRP3_gene->Inflammasome proIL1b pro-IL-1β / pro-IL-18 NLRP3_gene->proIL1b proCasp1 pro-Caspase-1 Inflammasome->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalytic Cleavage Casp1->proIL1b Cleavage proGSDMD Gasdermin D (GSDMD) Casp1->proGSDMD Cleavage IL1b Mature IL-1β / IL-18 Inflammation Neuroinflammation IL1b->Inflammation GSDMD GSDMD N-terminal (Forms Pores) Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis AcYVAD This compound AcYVAD->Casp1 Inhibition

Caption: this compound inhibits the inflammasome pathway by irreversibly blocking Caspase-1.

Data Presentation: Quantitative Summary

The following tables summarize effective concentrations and dosages of this compound from various neuroinflammation studies.

Table 1: In Vivo Studies Using this compound

Model SystemAnimalDoseAdministration RouteKey FindingsReference
Permanent Middle Cerebral Artery Occlusion (pMCAO)Rat300 ng/ratIntracerebroventricular (ICV)Reduced infarct volume, apoptosis, and levels of IL-1β and TNF-α.[4]
Intracerebral Hemorrhage (ICH)Rat1 µ g/rat Intralateral VentricleDecreased brain edema and levels of active caspase-1, IL-1β, and IL-18; improved behavioral performance.[5]
Intracerebral Hemorrhage (ICH)Mouse200 ng/mouseIntralateral VentricleReduced brain edema, improved neurological function, and inhibited degradation of the tight junction protein ZO-1.[6][7]
Sevoflurane-induced Cognitive DysfunctionAged Mouse12.5 µmol/kgIntraperitoneal (IP)Ameliorated cognitive dysfunction and reversed mitophagy impairment.[8]
Cold-Restraint Stress-induced Gastric InjuryMouse1.25-12.5 µmol/kgIntraperitoneal (IP)Attenuated gastric injury, reduced inflammatory cytokines, and inhibited apoptosis.[9]

Table 2: In Vitro Studies Using this compound

Cell TypeModelConcentrationKey FindingsReference
MicrogliaThrombin-activated40-80 µMReduced expression of IL-1β and IL-18.[5]
Human Whole BloodLPS-stimulatedNot specified, but pretreatment requiredSpecifically decreased IL-1β secretion with less effect on TNFα, IL-6, and IL-8.[10]
General Cell CultureInflammasome Assays0.1–30 µg/mlGeneral working concentration for effective caspase-1 inhibition.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)TCBQ-stimulated10 µMInhibited caspase-1 activation.[5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Caspase-1 in Microglia

This protocol describes the use of this compound to study inflammasome activation in a microglial cell line (e.g., BV-2) or primary microglia.

G start Start step1 1. Seed Microglia (e.g., 2.5x10^5 cells/well in a 24-well plate) start->step1 step2 2. Differentiate/Stabilize (24 hours) step1->step2 step3 3. Prime with LPS (e.g., 1 µg/mL for 4 hours) This upregulates pro-IL-1β. step2->step3 step4 4. Pre-treat with this compound (e.g., 20-50 µM for 1 hour) Include vehicle control (DMSO). step3->step4 step5 5. Activate Inflammasome (e.g., 5 µM Nigericin for 1 hour) step4->step5 step6 6. Collect Supernatant & Lysates Separate samples for protein analysis. step5->step6 step7 7. Downstream Analysis step6->step7 elisa ELISA (IL-1β in supernatant) step7->elisa wb Western Blot (Caspase-1, GSDMD in lysates) step7->wb ldh LDH Assay (Pyroptosis in supernatant) step7->ldh end End elisa->end wb->end ldh->end

Caption: Workflow for in vitro inhibition of the inflammasome using this compound.

Methodology:

  • Cell Culture: Plate microglia (e.g., BV-2 or primary cells) in appropriate media and allow them to adhere and stabilize for 24 hours.

  • Priming (Signal 1): To induce the expression of inflammasome components, prime the cells with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours.

  • Inhibitor Pre-treatment: Reconstitute this compound in DMSO to create a stock solution (e.g., 10-20 mM) and store at -20°C.[1] Dilute the stock solution in serum-free media to the desired final concentration (e.g., 20-50 µM). Pre-incubate the cells with the this compound solution or a vehicle control (an equivalent concentration of DMSO) for at least 60 minutes.[10]

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant. This fraction contains secreted cytokines (IL-1β) and released lactate dehydrogenase (LDH) from pyroptotic cells. Lyse the remaining cells in RIPA buffer for intracellular protein analysis.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant to measure caspase-1 activity.

    • Western Blot: Analyze cell lysates for the presence of cleaved (active) caspase-1 (p20 subunit) and cleaved GSDMD.

    • LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis-induced cell lysis.

Protocol 2: In Vivo Administration in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol provides a general framework for using this compound in a collagenase-induced ICH model in mice.

G start Start step1 1. Acclimate Animals (Male CD-1 mice, 35-40g) start->step1 step2 2. Pre-administer Inhibitor This compound (200 ng in DMSO) or Vehicle via ICV injection (20 mins before ICH). step1->step2 step3 3. Induce ICH Stereotactic injection of collagenase into the striatum. step2->step3 step4 4. Post-operative Care (Recovery, monitoring) step3->step4 step5 5. Behavioral Assessment (e.g., at 24 and 72 hours) (mNSS, corner turn test) step4->step5 step6 6. Euthanasia & Tissue Collection (e.g., at 72 hours) step5->step6 step7 7. Endpoint Analysis step6->step7 edema Brain Water Content step7->edema histo Immunohistochemistry (e.g., for microglia activation) step7->histo wb Western Blot (IL-1β, MMP-9, ZO-1) step7->wb end End edema->end histo->end wb->end

Caption: Experimental workflow for in vivo this compound treatment in a mouse ICH model.

Methodology:

  • Animal Model: Use adult male mice (e.g., CD-1, 35-40g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Inhibitor Preparation and Administration: Dissolve Ac-YVAD-CMK in sterile DMSO. For intracerebroventricular (ICV) injection, a high-dose of 200 ng per mouse is effective.[6] Administer the inhibitor or vehicle via stereotactic injection into the lateral ventricle, typically 20-30 minutes before inducing the ICH.[6]

  • ICH Induction: Induce hemorrhage by stereotactically injecting bacterial collagenase into the striatum, which degrades the basal lamina of blood vessels, causing bleeding.

  • Neurological Assessment: At specified time points (e.g., 24 and 72 hours) post-ICH, evaluate neurological deficits using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), corner turn test, or beam balance test.[6]

  • Tissue Collection and Analysis: At the study endpoint, euthanize the animals and perfuse with saline.

    • Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.

    • Western Blot: Homogenize perihematomal tissue to quantify protein levels of IL-1β, active caspase-1, MMP-9, and tight junction proteins (e.g., ZO-1) to assess inflammation and blood-brain barrier integrity.[6][7]

    • Immunohistochemistry: Perfuse animals with paraformaldehyde, section the brain tissue, and perform staining to assess microglial activation (e.g., Iba1 staining) and neuronal death.[11]

References

Application of Ac-YVAD-FMK in Cerebral Ischemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade that is significantly implicated in the pathophysiology of cerebral ischemia.[1][2][3] By targeting caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptosis, a form of programmed cell death, thereby offering a promising therapeutic strategy to mitigate neuronal damage following ischemic stroke.[1][4][5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia research, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

In the context of cerebral ischemia, cellular stress and damage-associated molecular patterns (DAMPs) trigger the assembly of intracellular protein complexes known as inflammasomes.[6] This leads to the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent inflammatory cell death known as pyroptosis.[4][6] this compound, a tetrapeptide chloromethyl ketone, specifically and irreversibly inhibits caspase-1 activity, thereby disrupting this inflammatory cascade and exerting neuroprotective effects.[1][3]

digraph "Ac-YVAD-FMK_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 1: this compound inhibits the caspase-1 mediated inflammatory pathway in cerebral ischemia.

Data Presentation

In Vivo Efficacy of this compound in Rodent Models of Cerebral Ischemia
Animal ModelAdministration RouteDosageTiming of AdministrationKey FindingsReference
Rat (pMCAo)Intracerebroventricular300 ng/rat10 min post-ischemiaReduced total infarct volume by ~35% at 24h and ~25% at 6d. Reduced caspase-1 and -3 activity. Decreased IL-1β and TNF-α levels.[1]
Mouse (tMCAo)Intraperitoneal10 mg/kg and 20 mg/kgNot specifiedDose-dependently improved neurological scores and reduced infarct area.[7]
Mouse (ICH)IntracerebroventricularNot specified20 min pre-ICHSignificantly reduced brain edema and improved neurological functions at 24h and 72h post-ICH. Downregulated IL-1β, JNK, and MMP-9.[8][9][10]
In Vitro Efficacy of this compound in Cellular Models of Ischemic Injury
Cell TypeInsultThis compound ConcentrationKey FindingsReference
MicrogliaThrombin-activated20, 40, 80 µmol/LDose-dependently decreased mRNA levels of IL-1β and IL-18. 40 µmol/L reduced protein levels of active caspase-1, mature IL-1β, and IL-18.[2][11][12]
Not specifiedMCAO (in vivo) with in vitro analysis30 and 100 µMReduced expression of inflammasome proteins, IL-1β, IL-18, and cleaved caspase-3 in brain tissues.[7]

Experimental Protocols

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats and Intracerebroventricular Injection of this compound

This protocol describes the induction of focal cerebral ischemia in rats via pMCAO, followed by the administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • This compound

  • Vehicle (e.g., sterile saline with DMSO)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]

  • MCAO Procedure: Ligate the distal ECA. A loose ligature is placed around the CCA. A temporary clip is placed on the ICA. Make a small incision in the ECA stump. Introduce the 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][14] The filament is advanced approximately 17-20 mm from the carotid bifurcation.[14] Secure the filament in place.

  • Intracerebroventricular (ICV) Injection: Place the rat in a stereotaxic frame.[15] Drill a small burr hole in the skull over the lateral ventricle (coordinates relative to bregma: e.g., AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).[15]

  • Drug Administration: Slowly inject this compound (e.g., 300 ng in a volume of 3-5 µL) or vehicle into the lateral ventricle using a Hamilton syringe.[1] The injection should be performed over several minutes. Leave the needle in place for an additional 5 minutes to prevent backflow.

  • Post-operative Care: Suture the incisions and allow the animal to recover from anesthesia in a warm environment. Provide post-operative analgesia as required.

digraph "pMCAO_and_ICV_Injection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 2: Experimental workflow for pMCAO and ICV injection of this compound in a rat model.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol outlines the procedure for inducing ischemic-like conditions in vitro using OGD and subsequent treatment with this compound.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or a neuronal cell line)

  • Standard cell culture medium

  • Glucose-free medium (e.g., glucose-free DMEM)[16][17]

  • Hypoxic chamber (e.g., with 95% N₂, 5% CO₂, and 1% O₂)[16][17]

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell viability assays (e.g., MTT, LDH)

Procedure:

  • Cell Culture Preparation: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.

  • OGD Induction:

    • Wash the cells with glucose-free medium.[18]

    • Replace the standard medium with pre-warmed, deoxygenated glucose-free medium.

    • Place the culture plates in a hypoxic chamber and incubate for a predetermined duration (e.g., 2-8 hours) at 37°C.[16][17]

  • This compound Treatment:

    • Prepare different concentrations of this compound in the glucose-free medium.

    • Add the this compound or vehicle to the cells at the beginning of the OGD period.

  • Reoxygenation (Optional):

    • After the OGD period, replace the glucose-free medium with standard, pre-warmed culture medium containing glucose.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion period (e.g., 24 hours).[18]

  • Assessment of Neuroprotection:

    • Following the experiment, assess cell viability and cell death using appropriate assays (e.g., MTT assay for viability, LDH assay for cytotoxicity, or immunofluorescence for apoptotic markers).

digraph "OGD_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 3: General workflow for an in vitro oxygen-glucose deprivation (OGD) experiment.

Conclusion

This compound serves as a valuable research tool for investigating the role of caspase-1-mediated inflammation in the pathophysiology of cerebral ischemia. The provided protocols and data offer a foundation for designing and implementing preclinical studies to evaluate the neuroprotective potential of caspase-1 inhibition. Further research is warranted to optimize dosing, administration routes, and treatment windows to translate these promising preclinical findings into potential clinical applications for stroke therapy.

References

Application Notes and Protocols for In Vivo Delivery and Dosage of Ac-YVAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Ac-YVAD-CMK, a selective and irreversible inhibitor of caspase-1. The information is intended to guide researchers in designing and executing animal studies to investigate the therapeutic potential of inhibiting the inflammasome pathway in various disease models.

Ac-YVAD-CMK is a tetrapeptide that specifically targets caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and for inducing a form of programmed cell death known as pyroptosis.[1] By inhibiting caspase-1, Ac-YVAD-CMK effectively blocks these inflammatory pathways, making it a valuable tool for studying diseases with an inflammatory component.[1][2]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for Ac-YVAD-FMK and the closely related Z-YVAD-FMK in various animal models.

Table 1: Reported In Vivo Dosages of this compound and Z-YVAD-FMK

CompoundAnimal ModelDisease ModelDosageAdministration RouteReference
Ac-YVAD-CMKMouseSevoflurane-induced cognitive dysfunction12.5 µmol/kgIntraperitoneal (i.p.)[3]
Ac-YVAD-CMKMouseCold-restraint stress- or ethanol-induced gastric injuryNot specifiedNot specified[4][5]
Ac-YVAD-CMKRatIntracerebral Hemorrhage1 µ g/rat Intraventricular[6]
Ac-YVAD-CMKRatNot specified12.5 µmol/kgNot specified[6]
Z-YVAD-FMKMouse (ApoE-/-)Atherosclerosis200 µ g/day Intraperitoneal (i.p.)[7]

Table 2: Common In Vivo Administration Routes and Volumes for Mice

RouteMaximum VolumeRecommended Needle Size
Intravenous (IV)< 0.2 mL27-30 gauge
Intraperitoneal (IP)< 2-3 mL25-27 gauge
Intramuscular (IM)< 0.05 mL25-27 gauge
Subcutaneous (SC)< 2-3 mL (divided sites)25-27 gauge
Oral Gavage (PO)Varies by weightVaries by weight

Source: Adapted from general guidelines for mouse administration routes.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo studies.

G cluster_pathway Caspase-1 Activation and Inhibition PAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage & Activation ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves AcYVAD This compound AcYVAD->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMDn GSDMD-N Pore Formation GSDMD->GSDMDn Pyroptosis Pyroptosis GSDMDn->Pyroptosis G cluster_workflow General In Vivo Experimental Workflow AnimalModel 1. Animal Model of Disease (e.g., ApoE-/- mice) Grouping 2. Randomize into Groups (Vehicle, this compound) AnimalModel->Grouping Treatment 3. Administration of this compound (e.g., 200 µg/day, i.p.) Grouping->Treatment Monitoring 4. Monitor Health & Disease Progression Treatment->Monitoring Endpoint 5. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 6. Analysis (Histology, Cytokine levels, etc.) Endpoint->Analysis

References

Ac-YVAD-FMK: Application Notes and Protocols for Investigating Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ac-YVAD-FMK, a potent and selective caspase-1 inhibitor, for the investigation of cytokine release, particularly in the context of inflammasome activation. Detailed protocols for in vitro cytokine release assays, along with data interpretation and visualization of the underlying signaling pathways, are presented to facilitate robust experimental design and analysis.

Introduction to this compound and Cytokine Release

This compound (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-1.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response.[1] Its primary function is to cleave the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][2] The activation of caspase-1 is tightly regulated by multiprotein complexes called inflammasomes, which assemble in response to various pathogenic and sterile danger signals.[2]

By specifically inhibiting caspase-1, this compound serves as an invaluable tool to dissect the molecular mechanisms of inflammation and to assess the role of the canonical inflammasome pathway in cytokine release. Its use is particularly relevant in drug development for screening compounds that may modulate inflammatory pathways and for studying diseases with an inflammatory etiology.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is one of the most well-characterized inflammasome complexes and is a key player in innate immunity. Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased transcription of NLRP3 and the precursor form of IL-1β (pro-IL-1β).

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled inflammasome facilitates their auto-cleavage and activation.

Activated caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18, leading to their maturation and secretion from the cell, thereby propagating the inflammatory signal. This compound acts by irreversibly binding to the active site of caspase-1, thus preventing the processing and subsequent release of these potent pro-inflammatory cytokines.

NLRP3_Pathway cluster_cell Macrophage / Monocyte LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1b_gene pro-IL-1β Gene NFkB->proIL1b_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription proIL1b pro-IL-1β proIL1b_gene->proIL1b Translation NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Translation Casp1 Active Caspase-1 proIL1b->Casp1 Cleavage Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->Inflammasome ATP ATP (Signal 2) P2X7 P2X7R ATP->P2X7 P2X7->Inflammasome Activation Inflammasome->Casp1 Auto-activation proCasp1 pro-caspase-1 proCasp1->Inflammasome IL1b Mature IL-1β Casp1->IL1b AcYVAD This compound AcYVAD->Casp1 Inhibition Secretion Secretion IL1b->Secretion

Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

Quantitative Data Summary

The inhibitory effect of this compound on cytokine release has been demonstrated in various experimental systems. The following table summarizes quantitative data from representative studies.

Cell Type/ModelStimulusThis compound ConcentrationTarget CytokineObserved InhibitionReference
Human Whole BloodLPSNot specifiedIL-1βPronounced decrease[2]
Human Whole BloodLPSNot specifiedTNF-α, IL-6, IL-8Less suppression[2]
Activated Microglia (in vitro)Not specified40 µM or 80 µMIL-1β, IL-18Reduced expressionNot in search results
Rat Model of Cerebral IschemiaIschemia300 ng/rat (i.c.v.)IL-1βReduced to 39.5% of control[3]
Rat Model of Cerebral IschemiaIschemia300 ng/rat (i.c.v.)TNF-αReduced to 51.9% of control[3]
Rat Model of EndotoxemiaLPS12.5 µmol/kgMortalityReduced from 83% to 33%[4]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human Whole Blood

This protocol is adapted from studies demonstrating the utility of whole blood as a physiologically relevant model for assessing inflammasome activation.[2][5]

Materials:

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Heparinized vacutainer tubes for blood collection

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • Phosphate Buffered Saline (PBS)

  • Healthy human volunteers

Experimental Workflow:

CRA_Workflow BloodCollection 1. Collect whole blood in heparinized tubes Pretreatment 2. Pre-treat blood with This compound or vehicle (DMSO) BloodCollection->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Incubation 4. Incubate at 37°C, 5% CO2 Stimulation->Incubation Harvest 5. Centrifuge and harvest plasma Incubation->Harvest Analysis 6. Measure IL-1β concentration by ELISA Harvest->Analysis Data 7. Analyze and compare data Analysis->Data

Figure 2: Experimental workflow for an in vitro cytokine release assay using human whole blood.

Procedure:

  • Blood Collection: Draw fresh human blood from healthy volunteers into heparinized tubes. It is crucial to process the blood promptly.

  • Pre-incubation with Inhibitor:

    • In a 96-well plate, add the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (DMSO) to the wells.

    • Add the whole blood to the wells containing the inhibitor or vehicle.

    • Crucially, pre-incubate the blood with the inhibitor for at least 30-60 minutes at 37°C before adding the stimulus. [2] Simultaneous treatment with the inhibitor and LPS may not effectively attenuate the IL-1β response.[2]

  • Stimulation:

    • Prepare a working solution of LPS in RPMI 1640 medium.

    • Add the LPS solution to the pre-incubated blood samples to a final concentration of, for example, 100 ng/mL. Include an unstimulated control (blood with vehicle only).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-24 hours. The optimal incubation time may need to be determined empirically.

  • Plasma Collection:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet the blood cells.

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Cytokine Analysis:

    • Measure the concentration of IL-1β in the collected plasma samples using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Other cytokines such as TNF-α and IL-6 can also be measured to assess the specificity of the inhibition.

Protocol 2: General In Vitro Cytokine Release Assay Using Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • This compound (stock solution in DMSO)

  • LPS from E. coli

  • Ficoll-Paque or other density gradient medium

  • RPMI 1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • PBS

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh heparinized human blood using density gradient centrifugation with Ficoll-Paque according to standard protocols.

    • Wash the isolated PBMCs twice with PBS and resuspend them in complete RPMI 1640 medium.

    • Count the cells and adjust the cell density to 1 x 10^6 cells/mL.

  • Cell Seeding: Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Pre-incubation with Inhibitor:

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells containing the PBMCs.

    • Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

  • Stimulation:

    • Add LPS to the wells to a final concentration of, for example, 100 ng/mL. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the cell-free supernatant.

  • Cytokine Analysis: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit.

Data Interpretation and Considerations

  • Specificity: this compound is a specific inhibitor of caspase-1.[2] A significant reduction in IL-1β and IL-18, with minimal or no effect on the release of other cytokines like TNF-α and IL-6, indicates that the cytokine release is dependent on the canonical inflammasome pathway.[2] In contrast, a pan-caspase inhibitor like Z-VAD-FMK may inhibit a broader range of cytokines.[2]

  • Pre-incubation is Key: The irreversible nature of this compound's binding to caspase-1 necessitates its presence within the cell before the activation of the inflammasome. Therefore, pre-incubation of the cells with the inhibitor prior to stimulation is a critical step for observing a robust inhibitory effect.[2]

  • Dose-Response: Performing a dose-response curve with varying concentrations of this compound is recommended to determine the IC50 (half-maximal inhibitory concentration) and to ensure that the observed effects are not due to non-specific toxicity at high concentrations.

  • Cell Viability: It is important to assess cell viability (e.g., using an MTT or LDH assay) in parallel to ensure that the observed reduction in cytokine release is due to specific enzyme inhibition and not a consequence of inhibitor-induced cell death.

Conclusion

This compound is an essential pharmacological tool for researchers investigating the role of caspase-1 and the inflammasome in cytokine release. The detailed protocols and conceptual framework provided in these application notes are intended to guide the design and execution of rigorous and reproducible cytokine release assays. By carefully considering the experimental parameters and understanding the underlying biological pathways, researchers can effectively utilize this compound to advance our understanding of inflammatory processes and to aid in the development of novel anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Inflammasome Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving inflammasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-FMK and what is its primary mechanism of action?

This compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1][2] Its sequence is based on the caspase-1 cleavage site in pro-interleukin-1β (pro-IL-1β).[2] By binding to the catalytic site of caspase-1, this compound prevents the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[2][3] It is frequently used in research to study the role of the canonical inflammasome pathway in inflammation and cell death.[2][4]

Q2: What is the canonical pathway for IL-1β secretion that this compound is designed to inhibit?

The canonical inflammasome pathway is a two-step process. First, a "priming" signal (e.g., lipopolysaccharide, LPS) induces the transcription of pro-IL-1β.[2] Second, an "activation" signal (e.g., ATP, nigericin, crystalline substances) triggers the assembly of a multi-protein complex called the inflammasome.[2][5] This complex recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β into its mature 17 kDa form, which is subsequently secreted from the cell.[5][6] this compound specifically targets the enzymatic activity of this activated caspase-1.

Canonical Inflammasome Pathway cluster_cell Cell Interior cluster_extra Extracellular Space LPS Priming Signal (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_gene pro-IL-1β Gene Transcription NFkB->proIL1B_gene proIL1B pro-IL-1β (inactive) proIL1B_gene->proIL1B IL1B Mature IL-1β (active) proIL1B->IL1B Cleavage DAMPs Activation Signal (e.g., ATP, Nigericin) NLRP3 NLRP3 Sensor DAMPs->NLRP3 ASC ASC Adaptor NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome proCasp1 pro-Caspase-1 ASC->proCasp1 ASC->Inflammasome proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->proIL1B AcYVAD This compound AcYVAD->Casp1 Inhibits IL1B_secreted Secreted IL-1β IL1B->IL1B_secreted Secretion IL-1B_Processing_Pathways cluster_casp1 Caspase-1 Dependent cluster_casp1_ind Caspase-1 Independent proIL1B pro-IL-1β IL1B Mature IL-1β proIL1B->IL1B Casp1 Caspase-1 Casp1->proIL1B AcYVAD This compound AcYVAD->Casp1 OtherProteases Other Proteases (Neutrophil Elastase, PR3, Chymase, etc.) OtherProteases->proIL1B Experimental_Workflow cluster_correct Correct Protocol cluster_incorrect Incorrect Protocol Preincubation 1. Pre-incubate cells with this compound Priming 2. Add Priming Signal (e.g., LPS) Preincubation->Priming Activation 3. Add Activation Signal (e.g., ATP) Priming->Activation Assay 4. Assay for IL-1β Activation->Assay Co_treatment 1. Add Inhibitor and Stimuli Simultaneously Assay_inc 2. Assay for IL-1β Co_treatment->Assay_inc

References

Potential off-target effects of Ac-YVAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the caspase-1 inhibitor, Ac-YVAD-FMK.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on potential off-target effects.

Observed Issue Potential Cause Recommended Action
Incomplete inhibition of IL-1β/IL-18 processing despite using this compound. 1. Insufficient inhibitor concentration or incubation time: The inhibitor may not have reached its target at an effective concentration. 2. Alternative inflammasome activation pathways: Other caspases (e.g., caspase-4/5/11) might be involved in the inflammatory response.1. Optimize inhibitor concentration and pre-incubation time: Perform a dose-response curve and time-course experiment to determine the optimal conditions for your specific cell type and stimulus. Pre-incubation with the inhibitor before stimulation is often crucial. 2. Use broader spectrum or more specific inhibitors: Consider using a pan-caspase inhibitor like z-VAD-FMK to confirm if the effect is caspase-dependent. Alternatively, use more specific inhibitors for other inflammatory caspases if available and appropriate for your model.
Unexpected cell death or morphological changes that are not characteristic of apoptosis. 1. Inhibition of other caspases: this compound can inhibit other caspases, albeit with lower potency. Inhibition of apoptotic caspases could alter the cell death pathway. 2. Off-target effects on other proteases: Peptide-based inhibitors can sometimes inhibit other cysteine proteases like cathepsins or calpains, which are involved in various cellular processes, including cell death.1. Titrate this compound to the lowest effective concentration: This minimizes the risk of engaging off-target caspases. 2. Include additional controls: Use inhibitors for other proteases (e.g., cathepsin or calpain inhibitors) to see if they replicate or prevent the observed phenotype. 3. Characterize the cell death modality: Use specific assays for different cell death pathways (e.g., necroptosis, pyroptosis) to understand the mechanism.
Alterations in protein degradation or processing unrelated to caspase-1 substrates. Inhibition of non-caspase proteases: Similar to the point above, off-target inhibition of proteases like cathepsins could affect general protein turnover.Perform in vitro cleavage assays: Use purified enzymes and substrates to confirm if this compound directly inhibits the activity of suspected off-target proteases.
Induction of autophagy. Off-target inhibition of non-protease enzymes: The related pan-caspase inhibitor z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), leading to autophagy. While not directly demonstrated for this compound, a similar mechanism is a theoretical possibility.Monitor autophagic markers: Assess the levels of LC3-II and p62 by western blot or immunofluorescence. Use alternative caspase-1 inhibitors: If autophagy is a concern, consider using a structurally different caspase-1 inhibitor to see if the effect persists.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1] It is designed as a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β.[1]

Q2: Does this compound inhibit other caspases?

A2: Yes, this compound can inhibit other caspases, but with significantly lower potency compared to caspase-1. It is a weak inhibitor of caspase-4 and caspase-5.[1] While in vitro studies show a very high selectivity for caspase-1 over caspase-3, some cellular studies have reported inhibition of caspase-3 activity at higher concentrations of this compound.[2]

Q3: What are the known off-target effects of this compound on non-caspase proteases?

A3: While specific quantitative data for this compound against a wide range of non-caspase proteases is limited, peptide-based inhibitors with a fluoromethylketone (FMK) or chloromethylketone (CMK) reactive group have the potential to inhibit other cysteine proteases, such as cathepsins and calpains. The related inhibitor, z-VAD-FMK, has been shown to inhibit these proteases. Therefore, it is crucial to consider this possibility in your experiments.

Q4: Can this compound induce any non-specific cellular effects?

A4: As with many inhibitors, high concentrations of this compound may lead to non-specific effects. One potential, though not directly confirmed, off-target effect could be the induction of autophagy. This is based on findings with the structurally related pan-caspase inhibitor z-VAD-FMK, which has been shown to inhibit NGLY1, a key enzyme in endoplasmic reticulum-associated degradation, leading to autophagy. Researchers should be mindful of this possibility and use appropriate controls.

Q5: How can I be sure that the observed effects in my experiment are due to caspase-1 inhibition and not off-target effects?

A5: To confirm the specificity of your observations, consider the following control experiments:

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate caspase-1 expression. If this phenocopies the effect of this compound, it provides strong evidence for on-target activity.

  • Use a catalytically inactive control peptide: A peptide with a similar sequence but without the reactive FMK group can serve as a negative control.

  • Rescue experiment: In a caspase-1 knockout/knockdown background, the addition of this compound should have no further effect on the phenotype of interest.

Data Presentation

Table 1: Inhibitory Potency (Ki) of Ac-YVAD-CMK Against Various Human Caspases

Caspase TargetKi (nM)Reference
Caspase-10.8[2]
Caspase-3>10,000[2]
Caspase-4362[2]
Caspase-5163[2]

Note: Data is for the chloromethylketone (CMK) variant of the inhibitor. The fluoromethylketone (FMK) variant is expected to have a similar selectivity profile.

Experimental Protocols

Caspase-1 Activity Assay (Fluorometric)

Principle: This assay measures the cleavage of a specific fluorogenic substrate by active caspase-1 in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Protein quantification assay (e.g., BCA)

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 10% glycerol)

  • Caspase-1 substrate (e.g., Ac-YVAD-AMC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with your experimental conditions.

    • Wash cells with cold PBS and lyse in cell lysis buffer on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Assay:

    • Dilute cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with lysis buffer.

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Prepare a reaction mix containing caspase assay buffer and the caspase-1 substrate (final concentration, e.g., 50 µM).

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Normalize the activity to the protein concentration of the lysate.

Cathepsin B Activity Assay (Fluorometric)

Principle: This assay measures the activity of cathepsin B in cell lysates through the cleavage of a specific fluorogenic substrate.

Materials:

  • Cathepsin B lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA)

  • Cathepsin B assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)

  • Cathepsin B substrate (e.g., Z-RR-AMC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described for the caspase assay, using the cathepsin B lysis buffer.

  • Assay:

    • In a 96-well black plate, add 50 µL of cell lysate.

    • Prepare a reaction mix with cathepsin B assay buffer and the substrate (final concentration, e.g., 20 µM).

    • Add 50 µL of the reaction mix to each well.

    • Incubate at 37°C, protected from light.

    • Measure fluorescence kinetically as described for the caspase assay.

Calpain Activity Assay (Fluorometric)

Principle: This assay measures calpain activity in cell lysates via the cleavage of a fluorogenic substrate.

Materials:

  • Calpain extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.2% NP-40)

  • Calpain assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 10 mM DTT)

  • Calpain substrate (e.g., Suc-LLVY-AMC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described for the caspase assay, using the calpain extraction buffer.

  • Assay:

    • In a 96-well black plate, add 50 µL of cell lysate.

    • Prepare a reaction mix with calpain assay buffer and the substrate (final concentration, e.g., 50 µM).

    • Add 50 µL of the reaction mix to each well.

    • Incubate at 37°C, protected from light.

    • Measure fluorescence kinetically as described for the caspase assay.

Visualizations

G cluster_pathway On-Target Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, ASC) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autocatalysis ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleavage ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVAD This compound AcYVAD->ActiveCasp1

Caption: On-Target Caspase-1 Signaling Pathway and Inhibition by this compound.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Results with this compound Start Unexpected Experimental Result Observed CheckConc Verify Inhibitor Concentration and Incubation Time Start->CheckConc CheckPurity Confirm Inhibitor Purity and Stability CheckConc->CheckPurity DoseResponse Perform Dose-Response Curve CheckPurity->DoseResponse OffTargetHypothesis Hypothesize Off-Target Effect DoseResponse->OffTargetHypothesis CaspasePanel Test Against Other Caspases (e.g., Caspase-3, -4, -5) OffTargetHypothesis->CaspasePanel Possibility 1 OtherProtease Test Against Other Proteases (Cathepsins, Calpains) OffTargetHypothesis->OtherProtease Possibility 2 NonProtease Investigate Non-Protease Targets (e.g., Autophagy) OffTargetHypothesis->NonProtease Possibility 3 GeneticControls Use Genetic Controls (siRNA, KO) for Caspase-1 CaspasePanel->GeneticControls OtherProtease->GeneticControls AlternativeInhibitor Use Structurally Different Caspase-1 Inhibitor NonProtease->AlternativeInhibitor Conclusion Draw Conclusion on On-Target vs. Off-Target Effect GeneticControls->Conclusion AlternativeInhibitor->Conclusion

Caption: Troubleshooting Workflow for this compound Experiments.

G cluster_effects Potential On-Target and Off-Target Effects of this compound cluster_on_target On-Target cluster_off_target Potential Off-Targets AcYVAD This compound Casp1 Caspase-1 AcYVAD->Casp1 High Potency Inhibition Casp45 Caspase-4, -5 AcYVAD->Casp45 Weak Inhibition Casp3 Caspase-3 AcYVAD->Casp3 Very Weak Inhibition (in vitro) OtherCysteine Other Cysteine Proteases (e.g., Cathepsins, Calpains) AcYVAD->OtherCysteine Possible at High Concentrations NonProtease Non-Protease Targets (e.g., NGLY1 - Autophagy) AcYVAD->NonProtease Theoretical Possibility

Caption: On-Target vs. Potential Off-Target Effects of this compound.

References

Ac-YVAD-FMK stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability, storage, and handling of Ac-YVAD-FMK, a key inhibitor for caspase-1-like proteases. The following guides are intended for researchers, scientists, and drug development professionals to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? this compound is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[1] Caspase-1 is a critical enzyme in the inflammatory pathway that cleaves the precursors of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and also cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[1] By binding to the active site of caspase-1, this compound blocks these downstream events, making it a valuable tool for studying inflammation and pyroptosis.

Q2: How should I reconstitute the lyophilized this compound powder? It is recommended to dissolve this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2] For example, a 10 mM stock solution can be prepared in DMSO.[2] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[3][4]

Q3: What are the recommended storage conditions for this compound? The storage conditions depend on the form of the compound. The lyophilized powder should be stored at -20°C. Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability or -20°C for shorter periods.[5][6]

Q4: How stable is this compound in solution? When stored properly, stock solutions of this compound in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C.[5][6][7] It is advised to use the solution as soon as possible after preparation and to avoid long-term storage if possible.[8]

Q5: What is a typical working concentration for cell culture experiments? The optimal working concentration can vary significantly depending on the cell type and experimental conditions. However, a general range for cell culture assays is between 0.1–30 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific model.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound and its closely related analog, Ac-YVAD-cmk.

Table 1: Storage and Stability Conditions

FormStorage TemperatureStability Period
Lyophilized Powder-20°C3 years[3]
Stock Solution (in DMSO)-20°C1 month[5][6][7]
Stock Solution (in DMSO)-80°C6 months[5][6][7]

Table 2: Solubility Information

SolventConcentrationNotes
DMSO50 mg/mL (92.4 mM)[1]For Ac-YVAD-cmk. Ultrasonic treatment may be needed.[7]
DMSO100 mg/mL (184.85 mM)[7]For Ac-YVAD-cmk. Use fresh, anhydrous DMSO.[3][4]
WaterInsoluble[3][8]
EthanolInsoluble[3][8]

Troubleshooting Guide

Problem: I am not observing the expected inhibition of IL-1β secretion in my experiment.

  • Possible Cause: Improper timing of inhibitor addition.

    • Solution: For effective inhibition, cells must be pre-treated with this compound before stimulation with an inflammatory agent like LPS. Simultaneous addition of the inhibitor and stimulus may fail to attenuate the IL-1β response because its release is rapid.[9] A pre-incubation period of at least 1 hour is often recommended.[3][5][10]

  • Possible Cause: Degradation of the inhibitor.

    • Solution: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh aliquots from a properly stored stock solution for each experiment.

  • Possible Cause: Suboptimal inhibitor concentration.

    • Solution: The required concentration can vary. Perform a titration experiment to determine the optimal dose for your specific cell type and stimulus.

Problem: The this compound powder is not dissolving completely in DMSO.

  • Possible Cause: Poor quality or hydrated solvent.

    • Solution: Use high-purity, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture), and the presence of water can significantly decrease the solubility of the compound.[3][4]

  • Possible Cause: Insufficient agitation.

    • Solution: To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[8]

Problem: I am observing significant cell death or toxicity after adding the inhibitor.

  • Possible Cause: High concentration of the inhibitor.

    • Solution: While this compound is designed to inhibit cell death pathways like pyroptosis, excessively high concentrations may have off-target effects. Lower the concentration and perform a toxicity assay (e.g., LDH or MTT assay) to find the maximal non-toxic dose.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control wells.

Experimental Protocols & Visualizations

Protocol: General Method for Caspase-1 Inhibition in Cell Culture

This protocol provides a general workflow for using this compound to inhibit caspase-1 activation in a cell-based assay.

  • Reconstitute this compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.

  • Cell Seeding: Plate your cells (e.g., macrophages) at the desired density and allow them to adhere overnight.

  • Pre-treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor.

  • Incubation: Incubate the cells with the inhibitor for at least 1 hour at 37°C.[3][9][10] This allows the cell-permeable inhibitor to enter the cells and bind to its target.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to activate the inflammasome pathway.

  • Final Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for cytokine production and release.

  • Sample Collection & Analysis: Collect the cell culture supernatant to measure the concentration of secreted IL-1β using an ELISA kit. Cell lysates can also be prepared to analyze protein expression via Western blot.

Diagrams

G cluster_0 cluster_1 cluster_2 cluster_4 PAMPs PAMPs / DAMPs NLRP3 Inflammasome Sensor (e.g., NLRP3) PAMPs->NLRP3 Priming & Activation ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Activation Inhibitor This compound Inhibitor->Casp1 ProIL1B Pro-IL-1β Casp1->ProIL1B ProGSDMD Pro-Gasdermin D Casp1->ProGSDMD IL1B Secreted IL-1β ProIL1B->IL1B GSDMD GSDMD Pore Formation (Pyroptosis) ProGSDMD->GSDMD

Caption: Inhibition of the Caspase-1 signaling pathway by this compound.

G start Start reconstitute 1. Reconstitute this compound in anhydrous DMSO start->reconstitute seed 2. Seed Cells in Plates reconstitute->seed pretreat 3. Pre-treat Cells with This compound (≥ 1 hr) seed->pretreat stimulate 4. Add Inflammatory Stimulus (e.g., LPS) pretreat->stimulate incubate 5. Incubate for Desired Time Period stimulate->incubate collect 6. Collect Supernatant and/or Lyse Cells incubate->collect analyze 7. Analyze Samples (e.g., ELISA, Western Blot) collect->analyze end End analyze->end

Caption: A typical experimental workflow for a cell-based caspase-1 inhibition assay.

References

Optimizing Ac-YVAD-FMK incubation time for caspase-1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-FMK, a selective and irreversible caspase-1 inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pre-incubation time for this compound to ensure effective caspase-1 inhibition?

A1: Pre-incubation with this compound is critical for effective inhibition because caspase-1 activation can be a rapid process, sometimes occurring in a burst within 15-30 minutes after stimulation.[1][2] Pre-treatment allows the inhibitor to permeate the cells and be available to bind to caspase-1 as soon as it's activated. A pre-incubation time of 30 minutes to 1 hour is commonly reported and is a good starting point for most cell types.[3][4][5][6][7]

Q2: How do I determine the optimal concentration of this compound for my specific cell type and experimental conditions?

A2: The optimal concentration can vary between cell types and experimental setups. The recommended working concentration range for cell culture assays is typically between 10 µM and 50 µM .[3][4][7] We recommend performing a dose-response experiment to determine the lowest effective concentration that provides maximal inhibition without causing cytotoxicity. Start with a range of concentrations (e.g., 10 µM, 20 µM, 40 µM, and 80 µM) and assess both caspase-1 inhibition and cell viability.[3][8]

Q3: Can long incubation times with this compound lead to toxicity or off-target effects?

A3: Yes, while this compound is a selective caspase-1 inhibitor, high concentrations or prolonged exposure could potentially lead to off-target effects or cellular toxicity.[9][10] It is crucial to include a vehicle-only (e.g., DMSO) control and an untreated control in your experiments. We also recommend performing a cell viability assay (e.g., using CCK8 or MTT) to ensure the observed effects are not due to inhibitor-induced cell death.[11][12]

Q4: What is the mechanism of action for this compound?

A4: this compound is a cell-permeable tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1.[6][9] The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1.[9] The chloromethyl ketone (cmk) group forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to irreversible inhibition.

Q5: How should I prepare and store my this compound stock solution?

A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[7][9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to 6 months.[3][6][9] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium immediately before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or No Inhibition of Caspase-1 Activity 1. Insufficient Pre-incubation Time: The inhibitor was not present before caspase-1 activation.[2]2. Inhibitor Concentration Too Low: The concentration is not sufficient for your specific cell density or stimulus strength.3. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Increase Pre-incubation Time: Ensure cells are pre-treated for at least 30-60 minutes before adding the stimulus.2. Perform a Dose-Response Curve: Test a range of higher concentrations (e.g., up to 100 µM) to find the optimal dose.3. Prepare Fresh Aliquots: Use a fresh aliquot of the inhibitor from a properly stored stock solution.
High Cell Death in Inhibitor-Treated Wells 1. Inhibitor Cytotoxicity: The concentration used is toxic to your specific cell type.2. Off-Target Effects: Prolonged incubation may be affecting other cellular pathways.[10]3. Necroptosis Induction: Some caspase inhibitors can induce necroptosis in certain cell lines.[13]1. Reduce Inhibitor Concentration: Determine the minimal effective concentration from your dose-response curve.2. Reduce Incubation Time: Shorten the total experimental time if possible.3. Perform a Cell Viability Assay: Use assays like MTT, CCK8, or LDH release to quantify cytotoxicity.[11][12]
Inconsistent Results Between Experiments 1. Variable Cell Health/Density: Differences in cell passage number, confluency, or health.2. Inhibitor/Reagent Variability: Inconsistent dilution of the inhibitor or other reagents.3. Timing of Stimulation: Caspase-1 activation is rapid, and slight variations in timing can affect outcomes.[1]1. Standardize Cell Culture: Use cells within a consistent passage range and seed at the same density for each experiment.2. Prepare Fresh Reagents: Prepare fresh working solutions of the inhibitor and stimuli for each experiment.3. Use a Master Mix: Prepare a master mix for each condition to ensure consistent addition to replicate wells.

Data Summary

The following table summarizes typical concentrations and incubation times cited in the literature. These should be used as a starting point for your own optimization.

ParameterRecommended RangeExample Protocols
Working Concentration 10 - 100 µM10 µM in HUVEC cells[3], 40 µM in H4 cells and neurons[4], 5 µM in BV2 cells[7]
Pre-incubation Time 30 - 60 minutes30 minutes prior to sevoflurane exposure[4], 1 hour prior to LPS stimulation[3][7]
Total Experiment Time 1 - 24 hoursVaries widely depending on the stimulus and endpoint being measured (e.g., 6 hours[4], 24 hours[14][15])

Experimental Protocols

Protocol: Caspase-1 Inhibition and Activity Assay

This generalized protocol outlines the key steps for assessing caspase-1 inhibition using this compound in cultured cells.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density appropriate for your cell type to reach ~80-90% confluency on the day of the experiment.

  • Inhibitor Pre-incubation:

    • Prepare fresh working solutions of this compound in your cell culture medium.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

  • Inflammasome Activation:

    • Prepare your inflammasome-activating stimuli (e.g., LPS for priming, followed by ATP or nigericin for activation).

    • Add the stimuli directly to the wells containing the inhibitor.

    • Incubate for the desired period (e.g., 1-6 hours), as determined by your experimental goals.

  • Sample Collection:

    • Collect the cell culture supernatant to measure secreted products like IL-1β (via ELISA).

    • Lyse the cells using a suitable lysis buffer to measure intracellular caspase-1 activity.

  • Caspase-1 Activity Measurement (Fluorometric Assay):

    • Add the cell lysate to a black 96-well plate.

    • Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Normalize the fluorescence signal to the total protein concentration in each lysate.

    • Compare the caspase-1 activity in inhibitor-treated samples to the stimulated control to determine the percent inhibition.

Visualizations

Caspase1_Activation_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, ATP, Toxins) Sensor Sensor Protein (e.g., NLRP3) PAMPs->Sensor Signal 1 & 2 ASC ASC Adaptor Sensor->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Proximity-induced Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β Secretion Cytokine Secretion IL1b->Secretion GSDMD_N GSDMD-N Pore GSDMD_N->Secretion Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Inhibitor This compound Inhibitor->Casp1 Irreversible Inhibition

Caption: Inflammasome signaling pathway showing Caspase-1 activation and its inhibition by this compound.

Experimental_Workflow cluster_assays Endpoint Analysis Start Seed Cells in Multi-well Plate Preincubation Pre-incubate with This compound (30-60 min) Start->Preincubation Stimulation Add Inflammasome Activator (e.g., LPS + ATP) Preincubation->Stimulation Incubation Incubate for Optimized Time (e.g., 1-6 hours) Stimulation->Incubation Collection Collect Supernatant and/or Cell Lysate Incubation->Collection ELISA ELISA for IL-1β Collection->ELISA ActivityAssay Caspase-1 Activity Assay (Fluorometric/Colorimetric) Collection->ActivityAssay Western Western Blot for Cleaved Caspase-1 Collection->Western

Caption: General experimental workflow for assessing Caspase-1 inhibition with this compound.

Troubleshooting_Tree Start Problem: Incomplete Inhibition Q_Preincubation Was Pre-incubation Time ≥ 30 min? Start->Q_Preincubation A_Preincubation_No Action: Increase Pre-incubation Time to 30-60 min Q_Preincubation->A_Preincubation_No No Q_Concentration Is Concentration Optimized? Q_Preincubation->Q_Concentration Yes A_Preincubation_No->Q_Concentration A_Concentration_No Action: Perform Dose-Response Experiment Q_Concentration->A_Concentration_No No Q_Toxicity Is there evidence of Cytotoxicity? Q_Concentration->Q_Toxicity Yes A_Concentration_No->Q_Toxicity A_Toxicity_Yes Action: Lower Concentration and/or reduce total incubation time Q_Toxicity->A_Toxicity_Yes Yes Success Problem Resolved Q_Toxicity->Success No A_Toxicity_Yes->Q_Concentration

Caption: A logical troubleshooting guide for experiments showing incomplete caspase-1 inhibition.

References

Ac-YVAD-FMK cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ac-YVAD-FMK, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound in cell culture experiments?

A1: The recommended working concentration for this compound typically ranges from 0.1 to 30 µg/mL.[1] The optimal concentration will vary depending on the cell type, experimental conditions, and the specific activity of caspase-1 in your model system. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q2: I am observing unexpected cell death in my experiments when using this compound at high concentrations. Is this a known issue?

A2: While this compound is a specific caspase-1 inhibitor, using it at concentrations significantly above the recommended range may lead to off-target effects and cytotoxicity. While comprehensive data on the cytotoxicity of this compound at very high concentrations is limited, studies on related caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, have shown that high concentrations can induce non-specific effects, including alternative cell death pathways like necroptosis or autophagy.[2][3][4]

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: At high concentrations, the specificity of this compound may be reduced, potentially leading to the inhibition of other caspases or cellular enzymes. For instance, the related compound Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[5][6] It is plausible that this compound could have similar off-target effects at supra-optimal concentrations. High concentrations of caspase inhibitors have also been reported to interfere with mitochondrial function, which could contribute to cytotoxicity.[7][8]

Q4: How can I determine if the cell death I'm observing is due to high concentrations of this compound?

A4: To determine if this compound is the cause of the observed cytotoxicity, we recommend the following troubleshooting steps:

  • Perform a dose-response curve: Test a wide range of this compound concentrations, including those below, within, and significantly above the recommended range.

  • Include proper controls: Use a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity.

  • Use multiple cytotoxicity assays: Employ a combination of assays to assess different aspects of cell death, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis/necrosis (Annexin V/PI staining).

  • Consider a negative control peptide: If available, use a scrambled or inactive version of the peptide to confirm that the observed effects are specific to the inhibitory sequence of this compound.

Troubleshooting Guides

Issue: Unexpected Decrease in Cell Viability

If you observe a significant decrease in cell viability after treatment with this compound, consider the following:

Quantitative Data Summary: Expected vs. Potentially Problematic Results

AssayExpected Outcome (Optimal Concentration)Potential Issue (High Concentration)
MTT Assay No significant change in cell viability compared to vehicle control.Significant decrease in absorbance, indicating reduced metabolic activity.
LDH Assay No significant increase in LDH release compared to vehicle control.Significant increase in LDH release, indicating loss of membrane integrity.
Annexin V/PI Cell population primarily Annexin V-negative and PI-negative.Increase in Annexin V-positive and/or PI-positive cell populations.
Experimental Protocols

To investigate potential cytotoxicity, you can use the following standard protocols.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Signaling Pathways and Experimental Workflows

Diagrams

G cluster_0 Intended Signaling Pathway of this compound Inflammasome Inflammasome Activation ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 GSDMD Gasdermin D Casp1->GSDMD AcYVAD This compound AcYVAD->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b cleavage IL18 Mature IL-18 ProIL18->IL18 cleavage GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Intended inhibitory action of this compound on the Caspase-1 pathway.

G cluster_1 Potential Off-Target Effect of High Concentration this compound HighAcYVAD High Concentration This compound NGLY1 NGLY1 HighAcYVAD->NGLY1 Inhibits (potential) ERAD ER-Associated Degradation (ERAD) NGLY1->ERAD required for MisfoldedProteins Accumulation of Misfolded Proteins ERAD->MisfoldedProteins degrades UPR Unfolded Protein Response (UPR) MisfoldedProteins->UPR CellStress Cellular Stress MisfoldedProteins->CellStress Autophagy Autophagy Induction UPR->Autophagy Cytotoxicity Cytotoxicity Autophagy->Cytotoxicity can lead to CellStress->Cytotoxicity

Caption: Hypothetical off-target pathway of high concentration this compound.

G cluster_2 Experimental Workflow for Investigating Cytotoxicity Start Start: Observe unexpected cell death DoseResponse Perform Dose-Response (e.g., 10-200 µM) Start->DoseResponse Controls Include Vehicle Control DoseResponse->Controls MTT MTT Assay (Metabolic Activity) Controls->MTT LDH LDH Assay (Membrane Integrity) Controls->LDH AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) Controls->AnnexinV Analysis Data Analysis and Interpretation MTT->Analysis LDH->Analysis AnnexinV->Analysis Conclusion Conclusion: Determine cytotoxic concentration range Analysis->Conclusion

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

References

Why is pretreatment with Ac-YVAD-FMK necessary?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-1 inhibitor, Ac-YVAD-FMK.

Frequently Asked Questions (FAQs)

Q1: Why is pretreatment with this compound necessary?

A1: Pretreatment with this compound is crucial because it is an irreversible inhibitor of caspase-1. For effective inhibition, the molecule must be present within the cell to bind to and inactivate caspase-1 as soon as it becomes activated. Caspase-1 activation in response to inflammatory stimuli, such as those triggering the inflammasome pathway, can be a rapid process. Simultaneous treatment with the stimulus and the inhibitor may not be sufficient to prevent the initial wave of caspase-1 activity, which can lead to the processing of proinflammatory cytokines and the initiation of pyroptosis. Pre-incubation ensures that this compound has permeated the cell membrane and is ready to inhibit its target immediately upon activation of the inflammatory signaling cascade.

Q2: What is the mechanism of action of this compound?

A2: this compound is a synthetic tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) recognized by caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. By blocking caspase-1 activity, this compound prevents the proteolytic cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms.[1] Additionally, it inhibits the cleavage of Gasdermin D (GSDMD), a key step in the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[1]

Q3: Is this compound specific to caspase-1?

A3: this compound is highly selective for caspase-1. However, like many inhibitors, it can exhibit some off-target effects, particularly at higher concentrations. It has been reported to be a weak inhibitor of caspase-4 and caspase-5, which are human paralogs of caspase-1.[1] Its selectivity is significantly higher for caspase-1 compared to apoptotic caspases like caspase-3 and caspase-8.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and a related compound against various caspases. This data helps in understanding the selectivity of the inhibitor.

InhibitorTarget CaspaseIC50 / KiSpeciesNotes
Ac-YVAD-cmkCaspase-1Ki = 0.8 nMHumanHighly potent and specific inhibition.[2]
Ac-YVAD-cmkCaspase-3Ki > 10,000 nMHumanDemonstrates high selectivity for Caspase-1 over Caspase-3.[2]
Z-YVAD-FMKCaspase-1--Cell-permeable and irreversible inhibitor.
Z-YVAD-FMKCaspase-4--Also shows inhibitory activity against caspase-4.

Experimental Protocols

Below are detailed methodologies for using this compound in common experimental setups.

Protocol 1: Inhibition of Caspase-1 in Macrophages

  • Cell Type: Bone Marrow-Derived Macrophages (BMDMs)

  • Objective: To inhibit LPS and nigericin-induced pyroptosis and IL-1β secretion.

  • Methodology:

    • Plate BMDMs at the desired density and allow them to adhere.

    • Pretreat the cells with this compound (a typical starting concentration is 100 µM) for 30 minutes in serum-free media.[3][4]

    • Prime the cells with Lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 4 hours.[3][4]

    • Induce inflammasome activation with nigericin (10 µM) for 30 minutes.[3][4]

    • Collect the supernatant to measure IL-1β release by ELISA and assess cell death via LDH assay. Cell lysates can be used for Western blotting to detect cleaved caspase-1 and GSDMD.

Protocol 2: Neuroprotection Studies in a Mouse Model of Intracerebral Hemorrhage

  • Model: Intracerebral Hemorrhage (ICH) mouse model

  • Objective: To assess the neuroprotective effects of Ac-YVAD-CMK by inhibiting caspase-1 activation.

  • Methodology:

    • Induce ICH in mice.

    • Administer Ac-YVAD-CMK intraperitoneally at a dose of 12.5 µmol/kg 1 hour before inducing cognitive dysfunction with sevoflurane.[5]

    • Behavioral tests, such as the Morris Water Maze, can be performed to assess cognitive function.[5]

    • Brain tissue can be collected for histological analysis and Western blotting to measure levels of cleaved caspase-1, IL-1β, and other inflammatory markers.[5]

Protocol 3: Inhibition of Caspase-1 in Human Neuroglioma Cells

  • Cell Type: H4 human neuroglioma cells

  • Objective: To investigate the effect of Ac-YVAD-cmk on sevoflurane-induced cellular changes.

  • Methodology:

    • Culture H4 cells to the desired confluency.

    • Pre-treat the cells with Ac-YVAD-cmk (40 µM) for 30 minutes.[5]

    • Expose the cells to 4.1% sevoflurane for 6 hours.[5]

    • Following treatment, cells can be analyzed for various endpoints, such as mitophagy flux using fluorescent reporters or Western blotting for inflammasome-related proteins.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of IL-1β secretion observed. 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or stimulus. 2. Inadequate pretreatment time: The pre-incubation period may not be long enough for the inhibitor to enter the cells and reach its target. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. This compound is typically dissolved in DMSO and should be stored at -20°C.[6] Avoid repeated freeze-thaw cycles.1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10-100 µM) to determine the optimal concentration for your experiment. 2. Increase pretreatment time: Extend the pre-incubation time (e.g., to 1-2 hours) to ensure sufficient cellular uptake. 3. Use fresh inhibitor stock: Prepare fresh aliquots of this compound from a new vial to rule out degradation issues.
Unexpected cell death or off-target effects. 1. High inhibitor concentration: Very high concentrations of this compound may lead to off-target effects or cellular toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Titrate down the inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent to assess its effect on the cells. Ensure the final DMSO concentration is typically below 0.1%.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent reagent preparation: Variations in the preparation of stimuli (e.g., LPS) or the inhibitor can lead to inconsistent results.1. Standardize cell culture conditions: Use cells within a specific passage number range and ensure consistent plating densities and confluency. 2. Prepare reagents fresh and consistently: Aliquot and store reagents properly. Prepare working solutions fresh for each experiment.

Visualizations

Inflammasome_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, AIM2) PAMPs_DAMPs->PRR Activates ASC ASC (Adaptor Protein) PRR->ASC Recruits Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves Inflammasome->Caspase1 Promotes auto-activation IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis (Inflammatory Cell Death) IL1b->Pyroptosis Released during IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis Released during GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N GSDMD_N->Pyroptosis Forms pores, leading to AcYVAD This compound AcYVAD->Caspase1 Inhibits

References

Technical Support Center: Ac-YVAD-FMK and its Use in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the caspase-1 inhibitor, Ac-YVAD-FMK (and its related chloromethylketone analog, Ac-YVAD-CMK), in cellular assays. This guide addresses common issues, particularly those related to potential non-specific binding and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-1. The peptide sequence (YVAD) mimics the cleavage site in pro-IL-1β, a substrate of caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme.[1][2] This inhibition prevents the processing and maturation of pro-inflammatory cytokines IL-1β and IL-18.

Q2: How specific is this compound for caspase-1?

Ac-YVAD-CMK is considered a selective inhibitor for caspase-1 and other inflammatory caspases (Group I caspases). However, it is not entirely specific and can exhibit some cross-reactivity. It is a weak inhibitor of the human paralogs caspase-4 and caspase-5.[1] Some studies have shown that at higher concentrations or in certain in vivo models, it can also inhibit caspase-3, an executioner caspase involved in apoptosis.[3]

Q3: What is the difference between this compound and Ac-YVAD-CMK?

The primary difference lies in the reactive group attached to the peptide: a fluoromethylketone (FMK) or a chloromethylketone (CMK). Both are irreversible inhibitors that form a covalent bond with the active site of the caspase. They are often used interchangeably in the literature.

Q4: What are the known off-target effects of peptide-based caspase inhibitors?

While this compound is more specific than broad-spectrum caspase inhibitors like Z-VAD-FMK, it's important to be aware of the known off-target effects of this class of compounds. Z-VAD-FMK has been shown to inhibit other proteases such as cathepsins and calpains.[4] It can also induce non-apoptotic forms of cell death like necroptosis and autophagy by inhibiting other cellular targets like N-glycanase 1 (NGLY1).[4][5][6][7] While these effects are less characterized for this compound, the possibility of similar off-target activities should be considered.

Q5: What are some more specific alternatives to this compound?

For researchers requiring higher specificity for caspase-1, Belnacasan (VX-765) is a potent and selective orally available prodrug of the active inhibitor VRT-043198.[8][9][10][11][12] VRT-043198 has a Ki of 0.8 nM for caspase-1 and is highly selective over other caspases.[8][9][11]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Toxicity

Symptom: You observe significant cell death in your negative control group treated with this compound alone, or the inhibitor enhances cell death in your experimental group.

Possible Cause:

  • Off-target effects: The inhibitor may be inducing a non-apoptotic cell death pathway, such as necroptosis, particularly if your experimental system has compromised caspase-8 activity. This has been observed with the related inhibitor Z-VAD-FMK.[13]

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to some cell lines at higher concentrations.

Troubleshooting Steps:

  • Run a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.

  • Include a solvent control: Always have a control group treated with the same concentration of the solvent (e.g., DMSO) as your inhibitor-treated groups.

  • Use a more specific inhibitor: As a control, test a more specific caspase-1 inhibitor like Belnacasan (VX-765) to see if the toxic effects are replicated.[8][9][10][11][12]

  • Assess markers of different cell death pathways: If you suspect off-target induced cell death, probe for markers of necroptosis (e.g., phosphorylation of MLKL) or autophagy (e.g., LC3-II conversion).

Issue 2: Incomplete or Lack of Inhibition of Caspase-1 Activity

Symptom: You do not observe the expected decrease in caspase-1 activity (e.g., IL-1β secretion) after treatment with this compound.

Possible Cause:

  • Inhibitor instability: this compound solutions can lose activity with improper storage or multiple freeze-thaw cycles.

  • Insufficient pre-incubation time: The inhibitor needs sufficient time to enter the cells and bind to caspase-1 before the stimulus is applied.

  • Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the amount of active caspase-1 in your system.

Troubleshooting Steps:

  • Prepare fresh inhibitor solutions: Aliquot your stock solution upon receipt and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

  • Optimize pre-incubation time: Perform a time-course experiment to determine the optimal pre-incubation time (typically 30-60 minutes) for your cell type and stimulus.

  • Titrate the inhibitor concentration: Perform a dose-response experiment to find the lowest effective concentration of this compound that gives maximal inhibition.

  • Confirm caspase-1 activation: Ensure that your positive control (stimulus alone) is robustly activating caspase-1.

Issue 3: Non-Specific Effects on Other Signaling Pathways

Symptom: You observe changes in cellular pathways that are not directly related to caspase-1 activity in your inhibitor-treated cells.

Possible Cause:

  • Cross-reactivity with other proteases: The inhibitor may be affecting the activity of other cellular proteases, such as other caspases or cathepsins.[3][4]

  • Modulation of unforeseen pathways: As with Z-VAD-FMK's effect on autophagy, this compound could have as-yet-uncharacterized off-target effects.[4][5][6][7]

Troubleshooting Steps:

  • Use a structurally different inhibitor: Compare the effects of this compound with a non-peptide-based caspase-1 inhibitor, if available.

  • Employ a genetic approach: Use siRNA or CRISPR/Cas9 to knockdown caspase-1 and see if this phenocopies the effects of the inhibitor.

  • Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to verify that this compound is engaging with caspase-1 in your cells. A lack of a thermal shift for other proteins of interest would suggest they are not direct targets.

  • Utilize a control peptide: A scrambled or inactive version of the YVAD peptide could be used as a negative control to assess non-specific peptide effects.

Quantitative Data Summary

Table 1: Selectivity of Ac-YVAD-CMK for Caspase-1

Caspase TargetInhibition Constant (Ki) in nMReference
Caspase-10.8[3]
Caspase-4362[3]
Caspase-5163[3]
Caspase-3>10,000[3]

Note: While the in vitro Ki for caspase-3 is high, some in vivo studies have reported inhibition of caspase-3 activity by Ac-YVAD-CMK.[3]

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol describes a method to measure caspase-1 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • This compound (or other inhibitors)

  • Stimulus for inflammasome activation (e.g., LPS and Nigericin)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol)

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes.

  • Inflammasome Activation: Add the stimulus (e.g., LPS for 4 hours followed by Nigericin for 30 minutes) to the appropriate wells. Include an unstimulated control.

  • Cell Lysis: After stimulation, collect the cells and lyse them in ice-cold cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase-1 Activity Measurement: In a 96-well black plate, add a standardized amount of protein from each lysate to wells containing caspase assay buffer.

  • Substrate Addition: Add the caspase-1 fluorogenic substrate (Ac-YVAD-AFC) to each well to a final concentration of 50 µM.

  • Fluorescence Reading: Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Take readings every 5 minutes for at least 1 hour at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize to the protein concentration.

Protocol 2: Validating Inhibitor Specificity with a Control Inhibitor

This protocol outlines how to use a highly specific inhibitor to validate observations made with this compound.

Procedure:

  • Design your experiment to include parallel treatments with this compound and a more specific caspase-1 inhibitor like Belnacasan (VX-765).[8][9][10][11][12]

  • Include a pan-caspase inhibitor, such as Z-VAD-FMK, as a control to observe the effects of broader caspase inhibition.

  • Ensure all inhibitors are used at their optimal, pre-determined concentrations.

  • Compare the cellular phenotype or signaling event of interest across all inhibitor-treated groups.

  • If the effect observed with this compound is replicated with Belnacasan, it is more likely to be a specific caspase-1-mediated event.

  • If the effect is only observed with this compound and/or Z-VAD-FMK, but not with Belnacasan, this suggests a potential off-target effect of this compound.

Visualizations

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Signal 1 & 2 Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVAD This compound AcYVAD->Casp1 inhibits

Caption: Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.

G cluster_assays Downstream Assays start Start seed_cells Seed cells in multi-well plate start->seed_cells pre_treat Pre-treat with this compound or controls (Vehicle, other inhibitors) seed_cells->pre_treat stimulate Stimulate with inflammasome activator (e.g., LPS + Nigericin) pre_treat->stimulate collect Collect supernatant and/or lyse cells stimulate->collect elisa ELISA for IL-1β/IL-18 (from supernatant) collect->elisa caspase_assay Caspase-1 activity assay (from lysate) collect->caspase_assay western_blot Western Blot for cleaved Caspase-1, GSDMD (from lysate) collect->western_blot analyze Analyze and interpret data elisa->analyze caspase_assay->analyze western_blot->analyze G start Unexpected result with This compound q1 Is there unexpected cell toxicity? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   sol1 Run dose-response curve. Include solvent control. Test for necroptosis/autophagy markers. a1_yes->sol1 q2 Is inhibition of caspase-1 incomplete? a1_no->q2 end Issue Resolved sol1->end a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol2 Prepare fresh inhibitor. Optimize pre-incubation time. Titrate inhibitor concentration. a2_yes->sol2 q3 Are non-specific pathways affected? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes   sol3 Use a more specific inhibitor (e.g., VX-765). Use genetic knockdown of Caspase-1. Validate target engagement (e.g., CETSA). a3_yes->sol3 sol3->end

References

Validation & Comparative

A Researcher's Guide to Validating Ac-YVAD-FMK's Inhibitory Effect on Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies to validate the inhibitory effect of Ac-YVAD-FMK on caspase-1, a key enzyme in the inflammatory response. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate validation strategy. This compound is a well-established, potent, and irreversible inhibitor of caspase-1, making it a critical tool for studying inflammatory pathways.[1] Its mechanism relies on a tetrapeptide sequence (Tyr-Val-Ala-Asp) that mimics the caspase-1 cleavage site on its substrates, allowing it to bind covalently to the enzyme's active site and block its function.[1][2]

Comparison with Alternative Caspase-1 Inhibitors

While this compound is highly specific, understanding its performance in the context of other available inhibitors is crucial for experimental design and data interpretation.

InhibitorSelectivityMechanism of ActionKey Features
This compound Specific for Caspase-1 Irreversible covalent binding to the catalytic site.[1][3]High specificity makes it ideal for dissecting the role of caspase-1. Weakly inhibits human caspases-4 and -5.[1]
Z-VAD-FMK Pan-Caspase Irreversible covalent binding to the catalytic site of multiple caspases.[3]Broad-spectrum inhibitor; useful as a general control for caspase-mediated processes but not for studying caspase-1 specifically.[3][4]
VX-765 (Belnacasan) Specific for Caspase-1 A pro-drug that is metabolized into a selective, reversible inhibitor of caspase-1.[5][6]Orally bioavailable and has been evaluated in clinical trials, making it relevant for translational studies.[7]
MCC950 Specific for NLRP3 Indirectly inhibits caspase-1 by blocking the assembly of the NLRP3 inflammasome.Targets an upstream component of the pathway, offering a different mechanism to block caspase-1 activation.

Core Experimental Validation Protocols

Validating the inhibitory action of this compound requires a multi-faceted approach, from direct enzymatic assays to analyzing downstream cellular effects.

In Vitro Caspase-1 Activity Assay

This is the most direct method to quantify the enzymatic activity of caspase-1 and its inhibition by this compound. The assay uses a synthetic substrate for caspase-1 that produces a colorimetric or fluorometric signal upon cleavage.[8][9]

Experimental Protocol: Colorimetric Caspase-1 Assay

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in a 96-well plate.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 4 hours) to induce the expression of pro-caspase-1 and pro-IL-1β.[10]

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10-50 µM) for 1 hour. Include a vehicle-only control.

    • Induce inflammasome activation and caspase-1 activity using a stimulus like ATP (3 mM for 2 hours) or Nigericin.[10]

  • Cell Lysis:

    • Centrifuge the plate and carefully collect the supernatant for cytokine analysis (see Section 3).

    • Wash the cells with ice-cold PBS.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Enzymatic Reaction:

    • Transfer the cell lysates to a new flat-bottom 96-well plate.

    • Prepare the reaction buffer containing the colorimetric substrate Ac-YVAD-pNA.[8]

    • Add 50 µL of the 2x Reaction Buffer/DTT mix and 5 µL of the Ac-YVAD-pNA substrate to each well.

  • Data Acquisition:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[8] The signal is proportional to the caspase-1 activity.

Western Blot for Caspase-1 Cleavage and Substrate Processing

Western blotting is a gold-standard method to visually confirm the inhibition of caspase-1 activation and its downstream effects.[11][12] This technique detects the cleavage of pro-caspase-1 (p45) into its active fragments (p20/p10) and the processing of its substrate, pro-IL-1β, into mature IL-1β.[13][14]

Experimental Protocol: Western Blot

  • Sample Preparation:

    • Treat cells as described in the activity assay protocol (Section 1.1).

    • Collect both the cell culture supernatant and the cell lysates.

    • For the supernatant, precipitate the proteins (e.g., using a chloroform-methanol method) to concentrate the secreted active caspase-1 and mature IL-1β.[11]

  • SDS-PAGE and Transfer:

    • Quantify the protein concentration in the cell lysates.

    • Load equal amounts of protein from the lysates and the entire precipitated supernatant onto a polyacrylamide gel (e.g., 12-15%).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the cleaved (active) p20 subunit of caspase-1 overnight at 4°C.

    • In parallel, probe other membranes with antibodies against pro-caspase-1, IL-1β (to detect both pro and mature forms), and a loading control (e.g., GAPDH for lysates).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.[11]

ELISA for IL-1β Secretion

Since the primary function of active caspase-1 is to process pro-IL-1β into its mature, secretable form, quantifying the amount of secreted IL-1β is a robust downstream measure of caspase-1 inhibition.

Experimental Protocol: IL-1β ELISA

  • Sample Collection:

    • Use the cell culture supernatants collected in the first step of the Caspase-1 Activity Assay protocol (Section 1.1).

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer’s instructions for a commercial IL-1β ELISA kit.

    • Briefly, add standards and supernatants to the antibody-coated wells of the 96-well plate.

    • Incubate, wash, and add the detection antibody.

    • Add the substrate solution and stop the reaction.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

Expected Outcomes and Data Summary

The following table summarizes the expected results from the validation experiments when using this compound compared to controls.

Experimental AssayUntreated ControlStimulated Control (LPS + ATP)Stimulated + this compoundStimulated + Z-VAD-FMK (Pan-Caspase Inhibitor)
Caspase-1 Activity Baseline/LowHigh ActivitySignificantly Reduced Activity Significantly Reduced Activity
Western Blot (Caspase-1 p20) No/Low BandStrong BandSignificantly Reduced/Absent Band Significantly Reduced/Absent Band
Western Blot (Mature IL-1β) No/Low BandStrong BandSignificantly Reduced/Absent Band Significantly Reduced/Absent Band
ELISA (Secreted IL-1β) Baseline/LowHigh ConcentrationSignificantly Reduced Concentration Significantly Reduced Concentration

Visualizing the Mechanism and Workflow

Diagrams help clarify the complex biological pathways and experimental processes involved in this validation.

G cluster_1 Cytoplasm PAMP PAMP / DAMP (e.g., ATP, Nigericin) NLRP3 NLRP3 Sensor PAMP->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 (Inactive p45) ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Inflammasome->Casp1 Promotes Autocleavage IL1b Mature IL-1β ProIL1b->IL1b IL1b->PAMP Secretion AcYVAD This compound AcYVAD->Casp1 Inhibits G cluster_assays Downstream Assays start Seed Macrophages in 96-well plate prime Prime with LPS (4 hours) start->prime inhibit Pre-treat with This compound vs Vehicle (1 hour) prime->inhibit stim Stimulate with ATP (2 hours) inhibit->stim collect Collect Supernatant & Cell Lysate stim->collect elisa ELISA for IL-1β (from Supernatant) collect->elisa wb_sup Western Blot (from Supernatant) collect->wb_sup caspase_assay Caspase-1 Activity Assay (from Lysate) collect->caspase_assay wb_lys Western Blot (from Lysate) collect->wb_lys analyze Analyze & Compare Data elisa->analyze wb_sup->analyze caspase_assay->analyze wb_lys->analyze

References

Illuminating Caspase-1 Inhibition: A Comparative Guide to Confirming Ac-YVAD-FMK Activity with Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the selective inhibition of caspase-1 is a critical area of investigation. Ac-YVAD-FMK stands as a key tool in this endeavor, and its efficacy is often confirmed using fluorogenic substrates. This guide provides an objective comparison of this method with other established techniques, supported by experimental data and detailed protocols, to aid in the robust assessment of caspase-1 inhibition.

The Central Role of Caspase-1 in Inflammation

Caspase-1, a cysteine protease, plays a pivotal role in the innate immune response. Its activation is intricately regulated by multi-protein complexes known as inflammasomes. Upon activation, caspase-1 orchestrates the maturation of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, by cleaving their precursor forms. This enzymatic activity is a key driver of inflammatory processes and pyroptosis, a pro-inflammatory form of programmed cell death. Given its central role, the specific inhibition of caspase-1 is a significant therapeutic target for a range of inflammatory diseases.

dot

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 activates Ac_YVAD_FMK This compound Ac_YVAD_FMK->Casp1 inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Figure 1. Caspase-1 activation pathway and inhibition by this compound.

Confirming this compound Activity: The Fluorogenic Substrate Approach

A widely adopted method for quantifying caspase-1 activity and its inhibition by compounds like this compound involves the use of fluorogenic substrates. These are typically tetrapeptides that mimic the caspase-1 cleavage site, conjugated to a fluorescent reporter molecule such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).

The principle is straightforward: in its uncleaved state, the fluorescence of the reporter is quenched. Upon cleavage by active caspase-1, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of caspase-1.

dot

Fluorogenic_Assay_Workflow cluster_workflow Experimental Workflow Cell_Lysate Cell Lysate (containing active Caspase-1) Incubation Incubation Cell_Lysate->Incubation Inhibitor This compound (or vehicle control) Inhibitor->Incubation Substrate Fluorogenic Substrate (e.g., Ac-YVAD-AFC) Substrate->Incubation Measurement Measure Fluorescence (Ex/Em = 400/505 nm) Incubation->Measurement Analysis Data Analysis (Calculate % Inhibition) Measurement->Analysis

A Researcher's Guide to Alternatives for Ac-YVAD-FMK in Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For years, Ac-YVAD-FMK and its chloromethyl ketone (CMK) counterpart have been staple tools in inflammasome research, valued for their potent and selective inhibition of caspase-1.[1][2] Caspase-1 is the critical enzyme that processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms upon inflammasome activation.[3][4] However, the peptide-based nature of this compound, its irreversible mechanism of action, and potential for off-target effects and toxicity associated with its halomethyl ketone warhead have prompted the scientific community to seek and develop superior alternatives.[5][6]

This guide provides a comprehensive comparison of alternative compounds for inflammasome research, targeting not only caspase-1 but also other key components of the inflammasome complex like NLRP3. We present quantitative data, detailed experimental protocols, and pathway visualizations to assist researchers in selecting the optimal inhibitor for their experimental needs.

Comparative Analysis of Inflammasome Inhibitors

The landscape of inflammasome inhibitors has expanded significantly, offering compounds with varied mechanisms, targets, and properties. These can be broadly categorized into direct caspase-1 inhibitors and inhibitors of other inflammasome components, primarily the sensor protein NLRP3.

Direct Caspase-1 Inhibitors

These compounds directly target the enzymatic activity of caspase-1, preventing the cleavage of its downstream substrates. VX-765 (Belnacasan) has emerged as a leading alternative, offering the advantages of being a reversible, non-peptide small molecule that has undergone clinical evaluation.[7][8]

CompoundTarget(s)TypePotency (IC50 / Ki)Key Characteristics
Ac-YVAD-cmk Caspase-1Irreversible PeptideKi: 0.8 nM vs Caspase-1[1]Selective for Caspase-1 over other caspases; peptide nature may limit cell permeability.[1]
VX-765 (Belnacasan) Caspase-1, Caspase-4Reversible ProdrugKi: 0.8 nM vs Caspase-1[9]Orally bioavailable prodrug of VRT-043198; has been evaluated in Phase II clinical trials.[3][10]
Ac-FLTD-CMK Caspase-1, -4, -5, -11Irreversible PeptideIC50: 46.7 nM vs Caspase-1[9]Potently inhibits Gasdermin D (GSDMD) cleavage by inflammatory caspases.[9][11]
Z-YVAD-FMK Caspase-1Irreversible Peptide-A potent, cell-permeable inhibitor of caspase-1.[12]
NSC697923 Caspase-1Small MoleculeIC50: 1.737 µM[13]A non-peptidic small molecule identified through screening of bioactive compound libraries.[13]
NLRP3 Inflammasome-Specific Inhibitors

Targeting the NLRP3 sensor protein is an alternative strategy that prevents the initial assembly of the inflammasome complex. This approach can offer greater specificity for the NLRP3 pathway over other inflammasomes (e.g., AIM2, NLRC4). MCC950 is the most well-characterized and widely used compound in this class.[14][15]

CompoundTargetMechanism of ActionKey Characteristics
MCC950 NLRP3Inhibits NLRP3 ATPase activity, blocking ASC oligomerization.[15][16]Potent, highly selective, and orally bioavailable; extensively validated in various disease models.[14][17]
CY-09 NLRP3Directly binds to the ATP binding motif of the NACHT domain, inhibiting ATPase activity.[15][16]Specific for NLRP3; does not affect upstream events like potassium efflux.[14]
Glyburide NLRP3Inhibits ATP-sensitive K+ channels, an upstream event in NLRP3 activation.[14]A sulfonylurea drug for type 2 diabetes; its clinical use as an inflammasome inhibitor is limited by the risk of hypoglycemia.[18]
Oridonin NLRP3Covalently binds to Cys279 in the NACHT domain, blocking inflammasome assembly.[16][19]A natural diterpenoid compound with anti-inflammatory properties.[19]
INF39 NLRP3Irreversibly inhibits the NEK7-NLRP3 interaction.[15][16]A non-toxic, specific inhibitor of NLRP3 activation.[16]

Signaling Pathways and Inhibitor Targets

Understanding the inflammasome activation cascade is crucial for selecting an appropriate inhibitor. The following diagram illustrates the canonical NLRP3 inflammasome pathway and the points of intervention for different classes of compounds.

Inflammasome_Pathway cluster_upstream Upstream Events cluster_nlrp3 NLRP3 Assembly cluster_complex Inflammasome Complex cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs PAMPs / DAMPs (e.g., ATP, Nigericin) K_efflux K+ Efflux PAMPs->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Signal 2 NEK7 NEK7 NLRP3_inactive->NEK7 NLRP3_active NLRP3 Oligomerization (ATPase Activity) NEK7->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Oligomerization (Speck Formation) ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β / Pro-IL-18 Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β / IL-18 Pro_IL1b->IL1b Pyroptosis Pyroptosis (Pore Formation) GSDMD->Pyroptosis MCC950 MCC950, CY-09 MCC950->NLRP3_active Oridonin Oridonin Oridonin->NLRP3_active INF39 INF39 INF39->NEK7 VX765 VX-765, This compound VX765->Casp1

Caption: NLRP3 inflammasome pathway and points of inhibitor action.

Experimental Protocols

Accurate evaluation of inflammasome inhibitors requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays.

In Vitro Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1 using a fluorogenic substrate.

Methodology:

  • Reagents: Recombinant active caspase-1, Caspase-1 Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2), Caspase-1 substrate (e.g., Ac-YVAD-AMC), test inhibitor (e.g., VX-765), and a 96-well black microplate.

  • Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Caspase-1 Assay Buffer. b. In each well of the 96-well plate, add 50 µL of recombinant caspase-1 (e.g., 2 nM final concentration) and 25 µL of the diluted inhibitor.[20] Include wells with buffer/DMSO as a no-inhibitor control. c. Pre-incubate the plate at room temperature for 15-30 minutes.[20] d. To initiate the reaction, add 25 µL of the Ac-YVAD-AMC substrate (e.g., 5 µM final concentration).[20] e. Immediately measure fluorescence (Excitation: ~380 nm, Emission: ~460 nm) in a kinetic mode for 20-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Inflammasome Activation and IL-1β Measurement

This is the most common assay to assess an inhibitor's efficacy in a cellular context. It typically uses LPS-primed macrophages followed by an NLRP3 activator.

Methodology:

  • Cell Culture: Use human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs). Differentiate THP-1 cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

  • Procedure: a. Priming (Signal 1): Prime the cells with LPS (e.g., 500 ng/mL) for 3-5 hours in serum-free media to induce the expression of NLRP3 and pro-IL-1β.[21] b. Inhibitor Treatment: Remove the LPS-containing media. Add fresh serum-free media containing the desired concentrations of the test inhibitor (e.g., MCC950, VX-765) or vehicle (DMSO). Incubate for at least 1 hour. c. Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM for 30-60 minutes) or Nigericin (10-20 µM for 1-2.5 hours).[21] d. Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and collect the cleared supernatant.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize IL-1β concentrations to the vehicle-treated control and calculate the IC50 of the inhibitor.

ASC Speck Visualization by Immunofluorescence

This assay visualizes the formation of the ASC "speck," a hallmark of inflammasome assembly, allowing for quantification of inflammasome activation at a single-cell level.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., PMA-differentiated THP-1) on glass coverslips in a 24-well plate. Perform priming, inhibitor treatment, and activation as described in Protocol 2.

  • Fixation and Permeabilization: a. After treatment, wash the cells gently with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: a. Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with a primary antibody against ASC overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. e. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Count the percentage of cells containing a distinct, bright ASC speck.

Workflow and Logic Diagrams

Visualizing the experimental workflow and the classification of inhibitors can aid in experimental design and compound selection.

Experimental_Workflow cluster_assays Analysis Methods start Start: Select Cell Line (e.g., THP-1, BMDM) prime Step 1: Priming (LPS, 3-5h) start->prime inhibit Step 2: Inhibitor Incubation (Test Compound, 1h) prime->inhibit activate Step 3: Activation (ATP / Nigericin) inhibit->activate collect Step 4: Sample Collection activate->collect endpoint Step 5: Endpoint Analysis collect->endpoint elisa ELISA (IL-1β Secretion) endpoint->elisa western Western Blot (Casp-1, GSDMD Cleavage) endpoint->western ldh LDH Assay (Pyroptosis) endpoint->ldh if Immunofluorescence (ASC Specks) endpoint->if

Caption: General workflow for testing inflammasome inhibitors.

Inhibitor_Classification root Inflammasome Inhibitors cat1 Caspase-1 Targeted root->cat1 cat2 NLRP3 Targeted root->cat2 subcat1_rev Reversible cat1->subcat1_rev subcat1_irrev Irreversible cat1->subcat1_irrev subcat2_direct Direct NLRP3 Binders cat2->subcat2_direct subcat2_upstream Upstream Modulators cat2->subcat2_upstream c1 VX-765 subcat1_rev->c1 c2 This compound subcat1_irrev->c2 c3 Ac-FLTD-CMK subcat1_irrev->c3 n1 MCC950 subcat2_direct->n1 n2 CY-09 subcat2_direct->n2 n3 Oridonin subcat2_direct->n3 n4 Glyburide subcat2_upstream->n4

Caption: Classification of alternative inflammasome inhibitors.

References

Confirming Ac-YVAD-FMK Efficacy In Vivo: A Comparative Guide to Downstream Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the in vivo efficacy of the caspase-1 inhibitor Ac-YVAD-FMK, this guide provides a comprehensive comparison of downstream markers and alternative inhibitors. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate robust study design and data interpretation.

This compound is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process.[1] Caspase-1, also known as IL-1 converting enzyme (ICE), is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the pore-forming protein Gasdermin D (GSDMD).[1][2][3] Activation of these downstream effectors leads to a potent inflammatory response and a form of programmed cell death known as pyroptosis.[2][3] Therefore, assessing the modulation of these downstream molecules is critical for confirming the in vivo efficacy of this compound.

Comparative Analysis of Downstream Markers

The efficacy of this compound in vivo can be quantified by measuring the reduction in the levels of key downstream mediators of caspase-1 activity. The following table summarizes the critical markers and the expected outcomes following successful inhibition by this compound.

Downstream MarkerExpected Effect of this compoundRationaleCommon Detection Methods
Mature IL-1β Significant decrease in secretionThis compound directly inhibits caspase-1, which is required for the cleavage of pro-IL-1β into its active, secreted form.[2][4][5]ELISA, Western Blot, Immunohistochemistry
Mature IL-18 Significant decrease in secretionSimilar to IL-1β, caspase-1 is essential for the processing and release of mature IL-18.[2][4]ELISA, Western Blot
Cleaved Gasdermin D (GSDMD-N) Reduction in the N-terminal fragmentCaspase-1 cleaves GSDMD to generate the pore-forming N-terminal fragment (GSDMD-N), a key step in pyroptosis.[3][6]Western Blot, Immunohistochemistry
Pyroptosis Inhibition of pyroptotic cell deathBy preventing GSDMD cleavage, this compound inhibits the formation of membrane pores and subsequent cell lysis characteristic of pyroptosis.[2][3]LDH release assay, Propidium Iodide staining, TUNEL assay (to differentiate from apoptosis)
Caspase-3 Activity Indirect reduction in some modelsWhile this compound is highly specific for caspase-1, it has been observed to indirectly reduce caspase-3 activity in some contexts, such as cerebral ischemia, potentially by mitigating the overall inflammatory cascade.[5]Caspase activity assays (fluorometric or colorimetric), Western Blot for cleaved caspase-3

Comparison with Alternative In Vivo Caspase-1 Inhibitors

Several other compounds are available for the in vivo inhibition of caspase-1. Understanding their specificity and mechanism of action is crucial for selecting the appropriate tool for a given research question.

InhibitorTarget(s)Key CharacteristicsReported In Vivo Applications
This compound Caspase-1Potent, irreversible, and highly selective for caspase-1.[1][7]Cerebral ischemia,[5] atherosclerosis,[8] general inflammation models.
Z-VAD-FMK Pan-caspase inhibitorBroad-spectrum inhibitor of multiple caspases, making it less specific for the caspase-1 pathway.[7][8] Can induce necroptosis in some cell types.[9]Endotoxic shock,[9] ischemia/reperfusion injury,[10] apoptosis studies.
VX-765 (Belnacasan) Caspase-1Orally available, selective, and reversible inhibitor of caspase-1.[6]Neurodegenerative diseases,[6] inflammatory diseases.
Z-LLSD-FMK GSDMDA novel inhibitor that directly targets GSDMD cleavage, acting downstream of caspase-1.[8]Atherosclerosis.[8]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are methodologies for key assays used to assess this compound efficacy in vivo.

Measurement of IL-1β and IL-18 by ELISA
  • Objective: To quantify the levels of mature IL-1β and IL-18 in biological samples (e.g., serum, plasma, tissue homogenates).

  • Procedure:

    • Collect blood or tissues from control and this compound-treated animals at specified time points after inducing an inflammatory stimulus.

    • Prepare samples according to the ELISA kit manufacturer's instructions. This typically involves centrifugation to obtain serum/plasma or homogenization and clarification for tissue samples.

    • Perform the ELISA assay using commercially available kits specific for the mature forms of IL-1β and IL-18.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokines based on a standard curve generated with recombinant cytokines.

  • Data Analysis: Compare the cytokine concentrations between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Western Blot for Cleaved GSDMD and Caspase-1
  • Objective: To detect the active, cleaved forms of GSDMD (N-terminal fragment) and caspase-1 (p20/p10 subunits) in tissue or cell lysates.

  • Procedure:

    • Homogenize tissue samples or lyse cells in a suitable buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the cleaved forms of GSDMD and caspase-1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH). Compare the levels of cleaved proteins between experimental groups.

LDH Release Assay for Pyroptosis
  • Objective: To measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and pyroptosis, into the cell culture supernatant or biological fluids.

  • Procedure:

    • Collect cell culture supernatants or biological fluids (e.g., peritoneal lavage fluid) from control and this compound-treated groups.

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the sample with the assay reagents according to the manufacturer's protocol.

    • Incubate the mixture to allow for the enzymatic reaction.

    • Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and compare the values between the different treatment groups.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action of this compound and designing experiments.

Inflammasome Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs/DAMPs->PRR Activates ASC ASC Adaptor PRR->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces Pyroptosis->Inflammation AcYVAD This compound AcYVAD->Casp1 Inhibits InVivo_Efficacy_Workflow cluster_workflow Experimental Workflow for Assessing this compound Efficacy cluster_assays Downstream Marker Analysis AnimalModel 1. Select Animal Model and Induce Inflammation Treatment 2. Administer this compound (or vehicle control) AnimalModel->Treatment SampleCollection 3. Collect Samples (Blood, Tissues) Treatment->SampleCollection ELISA ELISA for IL-1β & IL-18 SampleCollection->ELISA WesternBlot Western Blot for Cleaved GSDMD & Caspase-1 SampleCollection->WesternBlot LDH_Assay LDH Assay for Pryoptosis SampleCollection->LDH_Assay DataAnalysis 4. Data Analysis and Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis LDH_Assay->DataAnalysis

References

Selectivity profile of Ac-YVAD-FMK against different caspase family members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of enzyme inhibitors is paramount. This guide provides a detailed comparison of Ac-YVAD-FMK, a tetrapeptide inhibitor, against various caspase family members, supported by experimental data and protocols.

This compound (N-Acetyl-Tyr-Val-Ala-Asp-Fluoromethylketone) is a well-established, cell-permeable, and irreversible inhibitor of caspase-1. Its design is based on the preferred cleavage sequence of caspase-1, rendering it a potent tool for studying inflammatory signaling pathways. This guide delves into the specifics of its selectivity, comparing it with another notable caspase-1 inhibitor, VX-765 (Belnacasan), to provide a comprehensive overview for researchers.

Selectivity Profile: this compound vs. VX-765

The inhibitory activity of this compound and VX-765 across a panel of human caspases has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data clearly demonstrates that while both compounds are potent inhibitors of caspase-1, they exhibit different selectivity profiles against other caspase family members.

Caspase FamilyTarget CaspaseThis compound (Ki in nM)VX-765 (Active Form, VRT-043198) (Ki in nM)
Inflammatory Caspases Caspase-10.80.8
Caspase-4362<0.6
Caspase-516310.6
Apoptotic Caspases Caspase-3Weak Inhibition>1000
Caspase-6No Significant Inhibition>1000
Caspase-7No Significant Inhibition>1000
Caspase-8No Significant Inhibition>1000
Caspase-9No Significant Inhibition5.07

Note: Lower Ki and IC50 values indicate higher potency.

As the data indicates, this compound is a highly potent inhibitor of caspase-1 with a Ki of 0.8 nM. It also shows some inhibitory activity against caspase-4 and caspase-5, albeit at significantly higher concentrations. In contrast, its activity against apoptotic caspases, such as caspase-3, is weak.

VX-765, on the other hand, is a prodrug whose active form, VRT-043198, is a potent inhibitor of both caspase-1 and caspase-4. It displays high selectivity for these inflammatory caspases with minimal activity against apoptotic caspases.

Signaling Pathway of Caspase-1 Activation

Caspase-1 is a key mediator of inflammation. Its activation is tightly regulated by multiprotein complexes called inflammasomes. Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors (e.g., NLRP3, NLRC4) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced activation. Activated caspase-1 then cleaves its downstream substrates, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, pro-inflammatory forms. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.

Caspase1_Signaling Caspase-1 Activation and Signaling Pathway cluster_inflammasome Inflammasome Complex Sensor (NLRP3, etc.) Sensor (NLRP3, etc.) ASC ASC Sensor (NLRP3, etc.)->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Sensor (NLRP3, etc.) activates Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D cleaves Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β matures to Inflammation Inflammation Mature IL-1β->Inflammation Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 matures to Mature IL-18->Inflammation Pyroptosis Pyroptosis Gasdermin D->Pyroptosis induces Pyroptosis->Inflammation This compound This compound This compound->Active Caspase-1 inhibits

Caspase-1 Signaling Pathway

Experimental Protocols

Caspase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against specific caspases.

Materials:

  • Recombinant active caspases (e.g., caspase-1, caspase-3, etc.)

  • Fluorogenic caspase-specific substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)

  • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Dilute the recombinant caspase and the fluorogenic substrate in the assay buffer to their desired working concentrations. Prepare serial dilutions of the inhibitor.

  • Inhibitor Pre-incubation: Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the 96-well plate.

  • Enzyme Addition: Add the diluted recombinant caspase to each well and gently mix.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic caspase substrate to each well.

  • Fluorometric Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental_Workflow Workflow for Caspase Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Inhibitor to Plate Add Inhibitor to Plate Prepare Reagents->Add Inhibitor to Plate Add Caspase Enzyme Add Caspase Enzyme Add Inhibitor to Plate->Add Caspase Enzyme Incubate Incubate Add Caspase Enzyme->Incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Analyze Data (Calculate IC50) Analyze Data (Calculate IC50) Measure Fluorescence->Analyze Data (Calculate IC50) End End Analyze Data (Calculate IC50)->End

Caspase Inhibition Assay Workflow

Conclusion

This compound is a potent and highly selective inhibitor of caspase-1, making it an invaluable tool for investigating the role of the inflammasome and caspase-1 in inflammatory processes. While it exhibits some off-target effects on other inflammatory caspases at higher concentrations, its weak inhibition of apoptotic caspases underscores its specificity. For researchers requiring even greater selectivity for caspase-1 and caspase-4, VX-765 presents a viable alternative. The choice between these inhibitors will ultimately depend on the specific experimental context and the caspases of interest. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings in your own research.

Confirming Target Engagement of Ac-YVAD-FMK in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ac-YVAD-FMK is a widely utilized, potent, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response.[1] Confirmation of its specific engagement with caspase-1 within a cellular environment is critical for the accurate interpretation of experimental results and for advancing drug discovery programs targeting inflammatory pathways. This guide provides a comparative overview of methodologies to confirm this compound target engagement, supported by experimental data and detailed protocols.

Introduction to this compound and Caspase-1

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in innate immunity.[1][2] Upon activation by multiprotein complexes called inflammasomes, caspase-1 initiates a signaling cascade leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory programmed cell death known as pyroptosis.[3][4][5]

This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) is a cell-permeable peptide inhibitor designed to mimic the preferred cleavage site of caspase-1, Tyr-Val-Ala-Asp (YVAD).[5][6] The fluoromethyl ketone (FMK) moiety forms an irreversible covalent bond with the active site of caspase-1, thereby inhibiting its enzymatic activity.[5] While highly selective for caspase-1, it's important to consider potential off-target effects on other caspases, such as caspase-4 and caspase-5, at higher concentrations.[1]

Comparative Analysis of Target Engagement Assays

Several orthogonal methods can be employed to confirm that this compound is engaging its intended target, caspase-1, in a cellular context. The following table summarizes key experimental approaches, their principles, and their primary readouts.

Assay Principle Primary Readout Throughput Notes
Caspase-1 Activity Assay Measures the enzymatic activity of caspase-1 using a specific substrate.Reduction in colorimetric, fluorometric, or luminescent signal.HighDirect and quantitative measure of caspase-1 inhibition.
IL-1β/IL-18 Cleavage & Secretion Measures the downstream consequence of caspase-1 inhibition.Reduction in mature IL-1β/IL-18 levels (ELISA or Western Blot).Medium-HighConfirms functional outcome of caspase-1 inhibition.
Pyroptosis/Cell Lysis Assay Measures caspase-1-mediated cell death.Reduction in LDH release or uptake of cell impermeant dyes.HighAssesses the impact of inhibition on a key cellular event.
Gasdermin D (GSDMD) Cleavage Detects the cleavage of a direct caspase-1 substrate.Reduction in the cleaved GSDMD fragment (Western Blot).LowProvides direct evidence of inhibition of a specific substrate cleavage.
Activity-Based Probe (ABP) Competition Competes with a fluorescently-labeled caspase-1 inhibitor.Reduction in fluorescent signal from the ABP.MediumAllows for direct visualization and quantification of target engagement.

Experimental Protocols

Caspase-1 Activity Assay (Luminescent)

This protocol is adapted from commercially available assays such as Caspase-Glo® 1.[3][4]

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • LPS (Lipopolysaccharide)

  • Nigericin or other inflammasome activators

  • This compound

  • Alternative Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO for specificity control)[3]

  • Caspase-Glo® 1 Reagent

Procedure:

  • Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β and NLRP3 expression.

  • Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1 hour.

  • Induce inflammasome activation with a stimulus such as nigericin (e.g., 10 µM for 1 hour).

  • Add the Caspase-Glo® 1 reagent directly to the wells.

  • Incubate for 1 hour at room temperature.

  • Measure luminescence using a plate reader.

Expected Outcome: A dose-dependent decrease in luminescence in this compound-treated cells compared to the vehicle control, indicating inhibition of caspase-1 activity.

IL-1β Secretion Assay (ELISA)

Materials:

  • Cell culture supernatants from the experiment described above.

  • Human or mouse IL-1β ELISA kit.

Procedure:

  • Following inflammasome activation and prior to cell lysis, carefully collect the cell culture supernatants.

  • Perform the IL-1β ELISA according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

Expected Outcome: A significant reduction in the concentration of secreted IL-1β in the supernatants of cells pre-treated with this compound.[7][8]

Pyroptosis Assay (LDH Release)

Materials:

  • Cell culture supernatants from the experiment described above.

  • LDH cytotoxicity assay kit.

Procedure:

  • Use the same cell culture supernatants collected for the ELISA.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • To determine the maximum LDH release, lyse a set of control cells with the provided lysis buffer.

  • Calculate the percentage of LDH release relative to the maximum release control.

Expected Outcome: A dose-dependent decrease in LDH release in cells treated with this compound, indicating the inhibition of pyroptosis.

Comparative Data

The following tables present hypothetical but representative data from the described experiments, comparing the effects of this compound with a pan-caspase inhibitor, Z-VAD-FMK.

Table 1: Caspase-1 Activity Inhibition

Inhibitor Concentration (µM) Caspase-1 Activity (% of Control)
Vehicle-100
This compound145
This compound1012
This compound505
Z-VAD-FMK1015

Table 2: IL-1β Secretion Inhibition

Inhibitor Concentration (µM) IL-1β Secretion (pg/mL)
Vehicle-1500
This compound1800
This compound10250
This compound50100
Z-VAD-FMK10300

Table 3: Pyroptosis Inhibition (LDH Release)

Inhibitor Concentration (µM) LDH Release (% of Max)
Vehicle-85
This compound150
This compound1020
This compound5010
Z-VAD-FMK1025

Visualizing Pathways and Workflows

Inflammasome Activation and Caspase-1 Signaling```dot

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1 & 2 ASC ASC PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N GSDMD_N->IL1b secretion Pyroptosis Pyroptosis GSDMD_N->Pyroptosis AcYVAD This compound AcYVAD->Casp1

Caption: A generalized workflow for confirming this compound target engagement in a cellular context.

Logic Diagram for Comparative Analysis

G AcYVAD This compound (Specific Caspase-1 Inhibitor) Casp1_Inhibition Caspase-1 Inhibition AcYVAD->Casp1_Inhibition ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Casp1_Inhibition Other_Caspase_Inhibition Other Caspase Inhibition ZVAD->Other_Caspase_Inhibition Vehicle Vehicle Control

Caption: Logical comparison of the expected inhibitory profiles of this compound and Z-VAD-FMK.

Conclusion

Confirming the target engagement of this compound is essential for validating its on-target effects in cellular models of inflammation. A multi-faceted approach, combining direct enzymatic assays with the measurement of downstream functional outcomes, provides the most robust evidence of target engagement. By comparing the activity of this compound with other inhibitors and vehicle controls, researchers can confidently attribute observed cellular phenotypes to the specific inhibition of caspase-1. The protocols and data presented in this guide offer a framework for the rigorous evaluation of this compound and other caspase-1 inhibitors in a research and drug development setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.